Isolinderalactone
説明
This compound has been reported in Neolitsea hiiranensis, Lindera pulcherrima var. hemsleyana, and other organisms with data available.
Structure
2D Structure
3D Structure
特性
IUPAC Name |
(3aS,4R,8bR)-4-ethenyl-4,8-dimethyl-3-methylidene-5,8b-dihydro-3aH-furo[2,3-e][1]benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O3/c1-5-15(4)6-10-11(8(2)7-17-10)13-12(15)9(3)14(16)18-13/h5,7,12-13H,1,3,6H2,2,4H3/t12-,13-,15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXZIFOKTSURLNL-YDHLFZDLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=COC2=C1C3C(C(=C)C(=O)O3)C(C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=COC2=C1[C@H]3[C@H](C(=C)C(=O)O3)[C@@](C2)(C)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Isolinderalactone: A Technical Guide to its Natural Sources and Extraction for Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolinderalactone, a sesquiterpene lactone, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. Exhibiting anti-proliferative, anti-metastatic, anti-angiogenic, and neuroprotective properties, it stands as a promising candidate for further investigation in drug discovery and development.[1][2][3] This technical guide provides an in-depth overview of the natural sources of this compound and the methodologies for its extraction and isolation, tailored for researchers and professionals in the pharmaceutical and biomedical fields.
Natural Sources of this compound
The primary and most well-documented natural source of this compound is the root of Lindera aggregata (Sims) Kosterm., a plant belonging to the Lauraceae family.[1][4][5] This plant, also known as "Wu Yao" in traditional Chinese medicine, has been used for centuries to treat a variety of ailments.[1] this compound is one of the main bioactive sesquiterpenes isolated from its root extracts.[1]
Another identified natural source of this compound is Cinnamomum subavenium Miq., also a member of the Lauraceae family. While less documented for this compound specifically, studies on the chemical constituents of this plant have confirmed its presence.
Quantitative Data on this compound Yield
The concentration of this compound can vary depending on the plant source, geographical location, harvesting time, and the extraction method employed. The following table summarizes the available quantitative data on this compound yield from Lindera aggregata.
| Natural Source | Plant Part | Extraction Method | Yield of Crude Extract | This compound Content in Crude Extract | Reference |
| Lindera aggregata | Root | 70% (v/v) Ethanol Maceration | Not Reported | 12.782 mg/g | [6][7] |
| Lindera aggregata | Root Powder | 80% Ethanol Reflux (3x) | 9.07% (w/w) | Not Quantified | [8] |
Experimental Protocols: Extraction and Isolation of this compound
The following protocols are synthesized from methodologies reported in scientific literature. They provide a general framework that can be optimized for specific laboratory conditions and research goals.
Protocol 1: Maceration-Based Extraction from Lindera aggregata
This protocol is based on the method described for obtaining a crude extract for quantitative analysis.[6][7]
1. Plant Material Preparation:
- Obtain dried root slices of Lindera aggregata.
- Comminute the dried root slices into a coarse powder.
2. Extraction:
- Immerse 200 g of the powdered root in 1600 ml of 70% (v/v) ethanol.
- Allow the mixture to macerate for 1.5 hours with occasional agitation.
- Filter the extract to separate the solid plant material from the liquid.
- The resulting filtrate is the crude ethanol extract.
3. Further Processing (General):
- The crude extract can be concentrated under reduced pressure to remove the ethanol.
- The concentrated extract can be used for further purification steps, such as liquid-liquid partitioning or chromatography.
Protocol 2: Reflux Extraction and Fractionation from Lindera aggregata
This protocol is based on a method involving reflux extraction followed by fractionation.[8]
1. Plant Material Preparation:
- Use 150 g of powdered root from Lindera aggregata.
2. Reflux Extraction:
- Extract the powdered root with 500 mL of 80% ethanol under reflux for 2 hours.
- Repeat the extraction process two more times with fresh solvent.
- Combine the ethanol extracts and filter.
- Evaporate the solvent under vacuum to obtain the crude extract.
3. Liquid-Liquid Fractionation (General Approach):
- Suspend the crude extract in water.
- Sequentially partition the aqueous suspension with solvents of increasing polarity, such as petroleum ether, chloroform (CHCl₃), and ethyl acetate (EtOAc), to separate compounds based on their polarity. This compound, being a moderately polar compound, is expected to be enriched in the ethyl acetate fraction.
4. Isolation by Chromatography (General Approach):
- The enriched fraction (e.g., ethyl acetate fraction) is subjected to chromatographic techniques for the isolation of pure this compound.
- Column Chromatography: Utilize silica gel as the stationary phase and a gradient of solvents (e.g., a mixture of hexane and ethyl acetate with increasing polarity) as the mobile phase.
- High-Performance Liquid Chromatography (HPLC): For final purification, a C18 column with a mobile phase such as acetonitrile-water can be employed.[6][7]
Signaling Pathways Modulated by this compound
This compound exerts its biological effects by modulating several key signaling pathways. The following diagrams, generated using the DOT language, illustrate these interactions.
Extraction and Isolation Workflow
Caption: General workflow for the extraction and isolation of this compound.
ROS-Mediated MAPK Signaling Pathway
This compound has been shown to induce the production of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, leading to apoptosis and cell cycle arrest in cancer cells.[1][4]
Caption: this compound induces apoptosis via ROS-mediated MAPK activation.
Inhibition of JNK Signaling Pathway in Alzheimer's Disease Model
In the context of Alzheimer's disease, this compound has been found to exert neuroprotective effects by inhibiting the c-Jun N-terminal kinase (JNK) signaling pathway.[2][9]
Caption: this compound's neuroprotective effect by inhibiting JNK signaling.
Inhibition of HIF-1α/VEGF Signaling Pathway in Angiogenesis
This compound has demonstrated anti-angiogenic activity by downregulating the expression of Hypoxia-Inducible Factor-1α (HIF-1α) and subsequently Vascular Endothelial Growth Factor (VEGF) under hypoxic conditions.[3]
Caption: this compound inhibits angiogenesis by targeting the HIF-1α/VEGF pathway.
Conclusion
This compound represents a valuable natural product with significant therapeutic potential. A thorough understanding of its natural sources and the implementation of efficient extraction and purification protocols are crucial for advancing its development as a potential therapeutic agent. The methodologies and pathway analyses presented in this guide offer a solid foundation for researchers to build upon in their efforts to unlock the full potential of this promising compound. Further research is warranted to optimize extraction yields and to fully elucidate the intricate molecular mechanisms underlying its diverse biological activities.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A review on the chemical constituents and pharmacological efficacies of Lindera aggregata (Sims) Kosterm - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and quantification of the phytochemical constituents and anti-inflammatory properties of Lindera aggregata - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05643D [pubs.rsc.org]
- 9. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Architecture of a Bioactive Sesquiterpenoid: A Technical Guide to the Biosynthesis of Isolinderalactone in Lindera aggregata
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isolinderalactone, a prominent sesquiterpene lactone isolated from the roots of Lindera aggregata, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, anti-tumor, and neuroprotective effects. Understanding its biosynthesis is paramount for developing sustainable biotechnological production platforms and for enabling synthetic biology approaches to generate novel analogs with improved therapeutic properties. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of terpenoid biochemistry and analogous pathways elucidated in other plant species. It details the enzymatic cascade from central metabolism to the intricate cyclization and oxidation steps that forge the characteristic furanosesquiterpenoid skeleton. Furthermore, this document presents representative quantitative data for key enzyme classes and outlines detailed experimental protocols for the elucidation and characterization of this complex biosynthetic pathway.
Introduction: The General Terpenoid Biosynthetic Framework
All terpenoids, including this compound, originate from the fundamental five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[1] Plants utilize two distinct pathways for the synthesis of these precursors: the mevalonate (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, located in the plastids. Sesquiterpenoids, which are C15 compounds, are derived from farnesyl diphosphate (FPP), formed by the sequential condensation of two molecules of IPP with one molecule of DMAPP, a reaction catalyzed by FPP synthase. The biosynthesis of FPP, the universal precursor to all sesquiterpenoids, primarily occurs in the cytoplasm via the MVA pathway.
The Putative Biosynthetic Pathway of this compound
While the complete biosynthetic pathway of this compound in Lindera aggregata has yet to be fully elucidated, a putative pathway can be constructed based on the well-characterized biosynthesis of other sesquiterpene lactones, particularly those found in the Asteraceae family. The proposed pathway involves two major stages: the cyclization of FPP by a terpene synthase (TPS) to form the initial sesquiterpene scaffold, followed by a series of post-cyclization modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield the final lactone structure.
Step 1: Cyclization of Farnesyl Diphosphate (FPP)
The first committed step in this compound biosynthesis is the cyclization of the linear precursor, FPP, into a specific cyclic sesquiterpene hydrocarbon. Based on the biosynthesis of numerous other sesquiterpene lactones, it is highly probable that a germacrene A synthase (GAS) is involved.[2][3][4][5] This enzyme would catalyze the conversion of FPP to (+)-germacrene A, a common intermediate in the biosynthesis of many sesquiterpenoids.
Step 2: Oxidative Modifications and Lactone Ring Formation
Following the formation of the germacrene A scaffold, a series of oxidative modifications are required to introduce the necessary functional groups and form the characteristic lactone ring of this compound. These reactions are typically catalyzed by CYP450s.[6][7][8][9]
The proposed sequence of events is as follows:
-
Hydroxylation of Germacrene A: The methyl group at the C12 position of germacrene A is likely hydroxylated by a germacrene A oxidase (GAO) , a specific type of CYP450, to form germacrene A acid.[5][9]
-
Further Hydroxylations and Rearrangements: Subsequent hydroxylations, potentially at the C6 or C8 positions of the germacrane ring, would be catalyzed by other specific CYP450s. These hydroxylations are crucial for the eventual lactonization and can also trigger skeletal rearrangements.[6][8]
-
Lactone Ring Formation: The formation of the γ-lactone ring is a critical step. This is often achieved through the activity of a costunolide synthase (COS)-like enzyme , another CYP450 that hydroxylates germacrene A acid at the C6-α position, leading to spontaneous lactonization to form costunolide.[6][9] While this compound is not identical to costunolide, a similar enzymatic mechanism is expected to form the lactone ring.
-
Furan Ring Formation and Final Modifications: The formation of the furan ring characteristic of this compound likely involves further enzymatic steps, potentially including dehydrogenation and cyclization reactions, which may also be catalyzed by CYP450s or other oxidoreductases.
The following diagram illustrates the putative biosynthetic pathway of this compound.
Caption: Putative biosynthetic pathway of this compound from IPP/DMAPP.
Quantitative Data from Analogous Pathways
Direct quantitative data for the enzymes in the this compound pathway are not yet available. However, kinetic parameters from well-characterized terpene synthases and CYP450s from other plant species provide a valuable reference for understanding the potential efficiency of the enzymes in Lindera aggregata.
Table 1: Representative Kinetic Parameters of Plant Terpene Synthases
| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | Source |
| Cichorium intybus Germacrene A Synthase | FPP | 6.6 | N/A | [3] |
| Cannabis sativa Limonene Synthase | GPP | 7.81 ± 0.68 | 0.0204 | [10] |
| Melaleuca alternifolia Terpinolene Synthase | GPP | 1.2 ± 0.1 | 0.04 ± 0.001 | [11] |
| Melaleuca alternifolia γ-Terpinene Synthase | GPP | 1.3 ± 0.2 | 0.03 ± 0.001 | [11] |
Table 2: Representative Kinetic Parameters of Plant Cytochrome P450s in Terpenoid Biosynthesis
| Enzyme | Substrate | Km (µM) | kcat (min⁻¹) | Source |
| Cynara cardunculus Germacrene A Oxidase (CYP71AV9) | Germacrene A | N/A | N/A | [9] |
| Helianthus annuus Eupatolide Synthase (CYP71DD6) | 8β-hydroxy-GAA | N/A | N/A | [6] |
Note: N/A indicates that the specific value was not reported in the cited literature, though the enzyme's function was confirmed.
Experimental Protocols for Pathway Elucidation
The elucidation of the this compound biosynthetic pathway requires a multi-step approach involving gene discovery, functional characterization of enzymes, and in planta verification.
Identification of Candidate Genes
-
Transcriptome Sequencing: Isolate RNA from the roots of Lindera aggregata, the primary site of this compound accumulation. Perform deep transcriptome sequencing (RNA-Seq) to generate a comprehensive library of expressed genes.
-
Bioinformatic Analysis: Assemble the transcriptome and annotate the putative functions of the identified genes. Specifically search for sequences homologous to known terpene synthases (TPS-a and TPS-b subfamilies for sesquiterpenes) and cytochrome P450s (particularly from the CYP71 clan, which is heavily involved in terpenoid oxidation).
Caption: Workflow for the identification of candidate biosynthetic genes.
Functional Characterization of Candidate Enzymes
Protocol 4.2.1: Heterologous Expression of Terpene Synthases in E. coli
-
Gene Cloning: Amplify the full-length coding sequences of candidate TPS genes from Lindera aggregata cDNA and clone them into a suitable E. coli expression vector (e.g., pET28a).
-
Protein Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG).
-
Enzyme Assay:
-
Prepare a cell-free extract of the recombinant E. coli.
-
Incubate the extract with FPP in a suitable buffer (e.g., 50 mM HEPES, pH 7.2, 10 mM MgCl₂, 5 mM DTT).
-
Overlay the reaction with a layer of an organic solvent (e.g., hexane or pentane) to trap the volatile sesquiterpene products.
-
After incubation, analyze the organic layer by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the enzymatic products.
-
Protocol 4.2.2: Heterologous Expression of Cytochrome P450s in Yeast (Saccharomyces cerevisiae)
-
Gene Cloning: Clone the full-length coding sequences of candidate CYP450 genes and a cytochrome P450 reductase (CPR) from Lindera aggregata into a yeast expression vector (e.g., pYES-DEST52).
-
Yeast Transformation: Co-transform the CYP450 and CPR expression constructs into a suitable yeast strain (e.g., WAT11).
-
In Vivo Assay:
-
Culture the transformed yeast in a medium containing galactose to induce gene expression.
-
Feed the culture with the putative substrate (e.g., germacrene A, germacrene A acid).
-
Extract the culture with an organic solvent (e.g., ethyl acetate).
-
Analyze the extract by Liquid Chromatography-Mass Spectrometry (LC-MS) or GC-MS to identify the hydroxylated products.
-
Caption: Experimental workflow for functional characterization of candidate enzymes.
Conclusion and Future Perspectives
The proposed biosynthetic pathway for this compound provides a robust framework for future research aimed at its complete elucidation. The identification and characterization of the specific terpene synthase and cytochrome P450 enzymes from Lindera aggregata will be a critical step forward. This knowledge will not only deepen our understanding of the chemical ecology of this important medicinal plant but also pave the way for the metabolic engineering of microbial or plant hosts for the sustainable production of this compound and its derivatives. Such advancements will be instrumental in unlocking the full therapeutic potential of this fascinating natural product for the development of novel pharmaceuticals.
References
- 1. A General Strategy for the Stereoselective Synthesis of the Furanosesquiterpenes Structurally Related to Pallescensins 1–2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Germacrene-A synthase - Wikipedia [en.wikipedia.org]
- 3. (+)-Germacrene A Biosynthesis: The Committed Step in the Biosynthesis of Bitter Sesquiterpene Lactones in Chicory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Germacrene A|Sesquiterpene for Cancer Research [benchchem.com]
- 6. Biosynthesis of Eupatolide-A Metabolic Route for Sesquiterpene Lactone Formation Involving the P450 Enzyme CYP71DD6 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tandfonline.com [tandfonline.com]
- 8. mdpi.com [mdpi.com]
- 9. Cytochrome P450s from Cynara cardunculus L. CYP71AV9 and CYP71BL5, catalyze distinct hydroxylations in the sesquiterpene lactone biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Isolinderalactone's role in modulating inflammatory pathways
An In-depth Technical Guide to Isolinderalactone's Role in Modulating Inflammatory Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Inflammation is a critical biological response, but its dysregulation is a hallmark of numerous chronic diseases. The transcription factor Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) signaling cascades are central regulators of the inflammatory process, making them key targets for therapeutic intervention. This compound (ILDL), a sesquiterpene lactone extracted from Lindera aggregata, has emerged as a potent anti-inflammatory agent with significant potential. This document provides a comprehensive technical overview of the molecular mechanisms by which this compound modulates these critical inflammatory pathways. It details the compound's inhibitory effects on NF-κB and MAPK signaling, its activation of the Liver X Receptor α (LXRα) pathway, and the subsequent downstream reduction of pro-inflammatory mediators such as iNOS, COX-2, IL-6, and TNF-α. This guide synthesizes quantitative data from multiple studies, presents detailed experimental protocols for key assays, and utilizes pathway and workflow diagrams to visually articulate the complex molecular interactions involved.
Introduction to Inflammatory Pathways and this compound
Chronic inflammation contributes to the pathophysiology of a wide range of diseases, including inflammatory bowel disease, rheumatoid arthritis, neurodegenerative disorders, and cancer.[1][2] Key signaling pathways, particularly NF-κB and MAPK, orchestrate the expression of pro-inflammatory genes. The NF-κB family of transcription factors, when activated, translocates to the nucleus to induce the expression of genes encoding cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] Similarly, the MAPK pathways (including ERK, JNK, and p38) regulate cellular responses to a variety of external stimuli, playing a crucial role in inflammation and apoptosis.[5]
This compound is a natural compound identified as a potent anti-inflammatory agent.[6] It has been shown to suppress the production of inflammatory mediators and ameliorate symptoms in various inflammatory models, including lipopolysaccharide (LPS)-induced inflammation and ulcerative colitis.[6][7][8] Its therapeutic potential stems from its ability to precisely interact with and modulate core inflammatory signaling cascades.
Molecular Mechanisms of this compound
This compound exerts its anti-inflammatory effects through a multi-pronged approach, primarily targeting the NF-κB, MAPK, and LXRα signaling pathways.
Modulation of the NF-κB Signaling Pathway
The canonical NF-κB pathway is a primary target of this compound. In resting cells, NF-κB dimers are held inactive in the cytoplasm by inhibitor of κB (IκB) proteins.[9][10] Inflammatory stimuli, such as LPS or TNF-α, trigger the IκB kinase (IKK) complex, which phosphorylates IκBα, leading to its ubiquitination and subsequent degradation.[4][9] This frees NF-κB to translocate to the nucleus and activate the transcription of target genes. This compound has been shown to intervene in this process, suppressing the activation of NF-κB.[3] This leads to a significant downregulation of NF-κB-dependent genes, including iNOS, COX-2, TNF-α, and IL-6.[3][8]
Regulation of MAPK Signaling Pathways
The MAPK family, comprising ERK, JNK, and p38, is another critical regulator of inflammation.[11] this compound demonstrates complex regulatory effects on this family. Studies show it can inhibit the phosphorylation of ERK, which is often associated with cell growth and proliferation but also plays a role in inflammation.[6][12] Conversely, in some cellular contexts like pancreatic cancer, this compound has been found to activate the p38 MAPK pathway, which can lead to apoptosis and cell cycle arrest, suggesting a dual role depending on the cell type and stimulus.[13] In Alzheimer's disease models, it has been shown to inhibit the JNK signaling pathway, reducing neuroinflammation and apoptosis.[14] This differential regulation highlights the compound's nuanced mechanism of action.
Activation of the LXRα Pathway
A novel mechanism for this compound's anti-inflammatory action involves the activation of Liver X Receptor α (LXRα).[6] LXRα is a nuclear receptor that plays a key role in cholesterol homeostasis and the suppression of inflammation. Research has shown that this compound can directly bind to and activate LXRα.[6] This activation inhibits M1 macrophage polarization, a pro-inflammatory phenotype, and reduces the production of inflammatory mediators.[6] Furthermore, activated LXRα interferes with the action of NF-κB on pro-inflammatory gene promoters, providing an additional layer of inflammatory suppression.[6]
Quantitative Data on Anti-Inflammatory Effects
The efficacy of this compound has been quantified in various in vitro and in vivo models. The tables below summarize key findings.
Table 1: Effect of this compound on Pro-Inflammatory Mediators in Macrophages
| Cell Line | Stimulant | Mediator | Concentration of ILDL | Result | Reference |
|---|---|---|---|---|---|
| RAW264.7 | LPS | iNOS mRNA | Not specified | Significant reduction | [6] |
| RAW264.7 | LPS | IL-6 | Not specified | Significant reduction | [6] |
| RAW264.7 | LPS | IL-1β | Not specified | Significant reduction | [6] |
| RAW264.7 | LPS | NLRP3 | Not specified | Significant reduction | [6] |
| BV-2 | LPS | Nitric Oxide (NO) | Not specified | Reduction in NO production | [7] |
| BV-2 | LPS | Pro-inflammatory Cytokines | Not specified | Reduction in cytokine levels |[7] |
Table 2: Effect of this compound on Signaling Pathways
| Cell Line/Model | Pathway Component | Concentration of ILDL | Effect | Reference |
|---|---|---|---|---|
| RAW264.7 | p-ERK | Not specified | Inhibition | [6] |
| PDAC Cells | p38 MAPK | Not specified | Activation | [13] |
| APP/PS1 Mice | JNK Signaling | 10 mg/kg | Inhibition | [14] |
| Colorectal Cancer Cells | p-ERK | 40 μM | Activation | [15][16] |
| Ovarian Cancer Cells | p-JNK | Not specified | Gradual reduction | [12] |
| HBMECs | p-VEGFR2 | Not specified | Suppression |[17] |
Detailed Experimental Protocols
The following sections provide generalized protocols for the key experimental techniques used to elucidate the mechanisms of this compound.
Western Blot Analysis for MAPK/NF-κB Pathway Proteins
This protocol is used to detect the phosphorylation status and total protein levels of key signaling molecules.
Methodology:
-
Cell Treatment and Lysis: Culture cells (e.g., RAW264.7 macrophages) to 70-80% confluency. Pre-treat with various concentrations of this compound for a specified time, followed by stimulation with an inflammatory agent (e.g., 1 µg/mL LPS). Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration of the lysates using a BCA or Bradford assay.
-
Electrophoresis and Transfer: Separate 20-30 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.[18] Transfer the separated proteins to a PVDF membrane.[19]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane overnight at 4°C with primary antibodies (e.g., rabbit anti-phospho-p38, anti-p-ERK, anti-p-JNK, anti-IκBα, or their total protein counterparts) diluted 1:1000 in blocking buffer.[18][19]
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted 1:2000 for 1 hour at room temperature.[19]
-
-
Detection: Wash the membrane again and visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using software like ImageJ.[18]
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB.
Methodology:
-
Transfection: Seed cells (e.g., HEK293T or HeLa) in 96-well plates. Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a control plasmid (e.g., Renilla luciferase for normalization) using a suitable transfection reagent.[20][21][22]
-
Treatment: After 24 hours, pre-treat the cells with this compound for 1-2 hours. Stimulate the cells with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.[23]
-
Lysis and Measurement:
-
Wash the cells with PBS and lyse them using a reporter lysis buffer (e.g., from a Promega kit).[20][23]
-
Transfer a small volume (e.g., 10-20 µL) of the cell lysate to an opaque 96-well plate.[21]
-
Add the luciferase assay reagent containing luciferin.[21]
-
Immediately measure the firefly luminescence using a microplate luminometer. If using a dual-luciferase system, subsequently add the Stop & Glo® reagent and measure Renilla luminescence.
-
-
Analysis: Calculate NF-κB activity by normalizing the firefly luciferase signal to the Renilla luciferase signal.
Conclusion and Future Directions
This compound is a promising natural compound that effectively attenuates inflammatory responses by modulating multiple key signaling pathways. Its ability to inhibit both the NF-κB and MAPK cascades, coupled with its unique capacity to activate the anti-inflammatory LXRα pathway, positions it as a multifaceted therapeutic candidate. The quantitative data and mechanistic insights presented in this guide underscore its potential for the development of novel treatments for a wide array of inflammatory diseases.
Future research should focus on:
-
In vivo Efficacy: Expanding pre-clinical studies in various animal models of chronic inflammatory diseases.
-
Pharmacokinetics and Safety: Thoroughly characterizing the ADME (absorption, distribution, metabolism, and excretion) properties and conducting comprehensive toxicology studies.
-
Structure-Activity Relationship (SAR): Synthesizing and testing analogues of this compound to identify compounds with improved potency, selectivity, and drug-like properties.
-
Target Deconvolution: Precisely identifying the direct binding partners of this compound to further refine its mechanism of action.
By pursuing these avenues, the full therapeutic potential of this compound can be explored, paving the way for its potential translation into clinical applications for managing inflammatory conditions.
References
- 1. news-medical.net [news-medical.net]
- 2. mdpi.com [mdpi.com]
- 3. Molecular mechanisms underlying chemopreventive activities of anti-inflammatory phytochemicals: down-regulation of COX-2 and iNOS through suppression of NF-kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. NF-κB signaling in inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound regulates macrophage polarization and efferocytosis by activating the LXRα pathway against ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoliquiritigenin Reduces LPS-Induced Inflammation by Preventing Mitochondrial Fission in BV-2 Microglial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. Analysis of MAPK activities using MAPK-specific antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. This compound suppresses pancreatic ductal adenocarcinoma by activating p38 MAPK to promote DDIT3 expression and trigger endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubcompare.ai [pubcompare.ai]
- 19. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 21. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. pubcompare.ai [pubcompare.ai]
An In-depth Technical Guide to the Molecular Targets of Isolinderalactone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular targets of Isolinderalactone (ILL), a sesquiterpene lactone with demonstrated anti-cancer, anti-inflammatory, and anti-angiogenic properties. The information presented herein is intended to support further research and drug development efforts centered on this promising natural compound.
Quantitative Data on the Biological Activity of this compound
The following tables summarize the key quantitative data regarding the effects of this compound on various cancer cell lines and in vivo models.
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cancer Type | Assay | Duration | IC50 (µM) | Citation |
| T24 | Bladder Cancer | CCK-8 | 24 hours | 542.4 ± 2.176 | [1] |
| T24 | Bladder Cancer | CCK-8 | 48 hours | 301.7 ± 2.734 | [1] |
| EJ-1 | Bladder Cancer | CCK-8 | 24 hours | 568.7 ± 2.32 | [1] |
| EJ-1 | Bladder Cancer | CCK-8 | 48 hours | 325.8 ± 2.598 | [1] |
| SV-HUC-1 | Normal Urothelial Cells | CCK-8 | 24 hours | 912.9 ± 1.32 | [1] |
| SV-HUC-1 | Normal Urothelial Cells | CCK-8 | 48 hours | 931.8 ± 1.603 | [1] |
Table 2: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Treatment | Duration | Tumor Inhibition Rate (%) | Citation |
| T24 Xenograft | Low-dose (10 mg/kg) | 25 days | 71.58 | [2] |
| T24 Xenograft | High-dose (20 mg/kg) | 25 days | 75.24 | [2] |
| EJ-1 Xenograft | Low-dose (10 mg/kg) | 25 days | 43.89 | [2] |
| EJ-1 Xenograft | High-dose (20 mg/kg) | 25 days | 47.43 | [2] |
Table 3: Cellular Effects of this compound
| Cell Line | Effect | Concentration (µM) | Duration | Result | Citation |
| T24 | Apoptosis | 250 | 48 hours | 7.40% apoptotic cells | [1] |
| T24 | Apoptosis | 350 | 48 hours | 11.23% apoptotic cells | [1] |
| EJ-1 | Apoptosis | 250 | 48 hours | 12.60% apoptotic cells | [1] |
| EJ-1 | Apoptosis | 350 | 48 hours | 25.69% apoptotic cells | [1] |
| T24 | Cell Cycle Arrest (G0/G1) | 250 | 48 hours | 46.42% of cells in G0/G1 | [1] |
| T24 | Cell Cycle Arrest (G0/G1) | 350 | 48 hours | 64.62% of cells in G0/G1 | [1] |
| EJ-1 | Cell Cycle Arrest (G0/G1) | 250 | 48 hours | 65.10% of cells in G0/G1 | [1] |
| EJ-1 | Cell Cycle Arrest (G0/G1) | 350 | 48 hours | 75.44% of cells in G0/G1 | [1] |
| SKOV-3 | Apoptosis | 20 | 48 hours | 57.6% PI-positive cells | [3] |
| OVCAR-3 | Apoptosis | 20 | 48 hours | 33.2% Annexin V-PI-positive cells | [3] |
Key Molecular Targets and Signaling Pathways
This compound exerts its biological effects by modulating several critical signaling pathways involved in cell proliferation, survival, and angiogenesis.
2.1. STAT3 Signaling Pathway
A primary molecular target of this compound is the Signal Transducer and Activator of Transcription 3 (STAT3).[4] ILL inhibits the constitutive and induced phosphorylation of STAT3 at Tyrosine 705 and Serine 727 in various cancer cells, including breast and ovarian cancer.[3][4] This inhibition of STAT3 activation leads to the downregulation of its downstream target genes, such as the anti-apoptotic proteins Bcl-2, Bcl-xL, survivin, and XIAP.[3][4]
One mechanism by which ILL inhibits STAT3 signaling is through the upregulation of Suppressor of Cytokine Signaling 3 (SOCS3), a negative regulator of the JAK/STAT pathway.[4] ILL has been shown to decrease the expression of microRNA-30c (miR-30c), which in turn targets and suppresses SOCS3.[4] By inhibiting miR-30c, ILL enhances SOCS3 expression, leading to the suppression of STAT3 phosphorylation.[4]
2.2. MAPK Signaling Pathway
This compound has been shown to activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, particularly the c-Jun N-terminal kinase (JNK) and p38 MAPK cascades, in colorectal and pancreatic cancer cells.[5][6] This activation is often mediated by an increase in intracellular Reactive Oxygen Species (ROS).[5] The sustained activation of JNK and p38 contributes to the induction of apoptosis and autophagy.[5][6]
2.3. Angiogenesis and HIF-1α Signaling
In the context of glioblastoma, this compound has demonstrated potent anti-angiogenic effects.[7][8] It downregulates the expression of Hypoxia-Inducible Factor-1α (HIF-1α), a key transcription factor that is stabilized under hypoxic conditions in tumors and drives the expression of pro-angiogenic factors.[7] Consequently, ILL reduces the expression and secretion of Vascular Endothelial Growth Factor (VEGF), a major downstream target of HIF-1α.[7] Furthermore, this compound can inhibit the VEGF-induced phosphorylation of its receptor, VEGFR2, in endothelial cells, thereby blocking downstream signaling required for angiogenesis.[7]
Experimental Protocols
This section provides detailed methodologies for key experiments used to identify and characterize the molecular targets of this compound.
3.1. Cell Viability Assay (CCK-8)
-
Cell Seeding: Seed cancer cells in 96-well plates at a density of 1 x 104 cells/well and incubate overnight.
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0-1000 µM) and a vehicle control (e.g., 0.1% DMSO) for 24 or 48 hours.
-
CCK-8 Addition: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate the cell viability as a percentage of the vehicle control and determine the IC50 value.
3.2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Plate cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) staining solutions according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
3.3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Treatment and Harvesting: Treat cells with this compound as described for the apoptosis assay and harvest by trypsinization.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently and incubate on ice for at least 30 minutes.[9][10]
-
Washing: Wash the fixed cells twice with PBS.
-
RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA.[9]
-
PI Staining: Add propidium iodide staining solution and incubate in the dark.[9][10]
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[9][10]
3.4. Western Blot Analysis
-
Protein Extraction: Lyse this compound-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., STAT3, p-STAT3, SOCS3, JNK, p-JNK, p38, p-p38, HIF-1α, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
3.5. Reactive Oxygen Species (ROS) Detection (DCFDA Assay)
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with this compound.
-
DCFDA Loading: Wash the cells with PBS and incubate with 2',7'-dichlorofluorescin diacetate (DCFDA) solution (e.g., 20 µM) in serum-free media for 30-45 minutes at 37°C in the dark.
-
Fluorescence Measurement: Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a fluorescence microplate reader. An increase in fluorescence indicates an increase in intracellular ROS levels.
3.6. VEGF Secretion Assay (ELISA)
-
Sample Collection: Collect the culture supernatant from this compound-treated and control cells.
-
ELISA Procedure: Perform a sandwich ELISA for human VEGF according to the manufacturer's protocol. This typically involves incubating the supernatant in wells pre-coated with a VEGF capture antibody, followed by incubation with a biotinylated detection antibody and then a streptavidin-HRP conjugate.
-
Color Development and Measurement: Add a TMB substrate to develop a colored product and stop the reaction with a stop solution. Measure the absorbance at 450 nm.
-
Quantification: Determine the concentration of VEGF in the samples by comparing the absorbance to a standard curve.
Summary and Future Directions
This compound is a multi-target agent that modulates key signaling pathways implicated in cancer progression, including the STAT3, MAPK, and HIF-1α/VEGF pathways. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug developers interested in exploring the therapeutic potential of this compound.
Future research should focus on:
-
Identifying the direct binding partners of this compound to elucidate its primary mechanism of action.
-
Conducting comprehensive in vivo studies in various cancer models to further evaluate its efficacy and safety profile.
-
Exploring the potential of this compound in combination with other chemotherapeutic agents to enhance anti-cancer activity and overcome drug resistance.
-
Investigating its potential in other diseases where the identified molecular targets play a crucial role, such as inflammatory disorders and diseases associated with pathological angiogenesis.
References
- 1. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound sensitizes oxaliplatin-resistance colorectal cancer cells through JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits glioblastoma cell supernatant-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 10. docs.research.missouri.edu [docs.research.missouri.edu]
The Multifaceted Biological Activities of Isolinderalactone: A Technical Review
Isolinderalactone, a sesquiterpene lactone primarily isolated from the roots of Lindera aggregata, has emerged as a compound of significant interest within the scientific and medical communities.[1][2] Its diverse pharmacological properties, including anti-cancer, anti-inflammatory, neuroprotective, and anti-angiogenic activities, position it as a promising candidate for further investigation in drug development. This technical guide provides an in-depth review of the biological activities of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of its mechanisms of action to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Anti-Cancer Activity
This compound has demonstrated potent anti-cancer effects across a range of cancer cell lines, primarily through the induction of apoptosis, cell cycle arrest, and autophagy. Its mechanisms are often linked to the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways.
Proliferation Inhibition and Cytotoxicity
This compound significantly inhibits the proliferation of various cancer cells. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in several studies.
| Cell Line | Cancer Type | IC50 (24h) | IC50 (48h) | Reference |
| T24 | Bladder Cancer | 542.4 ± 2.176 µmol/L | 301.7 ± 2.734 µmol/L | [3] |
| EJ-1 | Bladder Cancer | 568.7 ± 2.32 µmol/L | 325.8 ± 2.598 µmol/L | [3] |
| SV-HUC-1 (Normal Urothelial Cells) | Normal | 912.9 ± 1.32 µmol/L | 931.8 ± 1.603 µmol/L | [3] |
| HCT116 | Colorectal Cancer | Data not specified | Data not specified | [2] |
| HT29 | Colorectal Cancer | Data not specified | Data not specified | [2] |
| HCT116-OxR (Oxaliplatin-Resistant) | Colorectal Cancer | Data not specified | Data not specified | [2] |
| HT29-OxR (Oxaliplatin-Resistant) | Colorectal Cancer | Data not specified | Data not specified | [2] |
| SKOV-3 | Ovarian Cancer | Data not specified | Data not specified | [4] |
| OVCAR-3 | Ovarian Cancer | Data not specified | Data not specified | [4] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not specified | Data not specified | [5] |
Experimental Protocol: Cell Proliferation Assay (CCK-8)
The anti-proliferative effects of this compound on bladder cancer cell lines (T24 and EJ-1) and normal urothelial cells (SV-HUC-1) were determined using the Cell Counting Kit-8 (CCK-8) assay.[3]
-
Cell Seeding : Cells were seeded in 96-well plates at a specified density.
-
Treatment : After cell adherence, they were treated with various concentrations of this compound (0, 10, 20, 50, 100, 200, 400, 600, 800, or 1000 μmol/L) for 24 and 48 hours.[3]
-
Incubation : Following treatment, CCK-8 solution was added to each well, and the plates were incubated.
-
Measurement : The absorbance was measured at a specific wavelength using a microplate reader to determine the number of viable cells.
-
IC50 Calculation : The IC50 values were calculated from the dose-response curves.[3]
Mechanisms of Anti-Cancer Action
1. ROS-Mediated MAPK Signaling in Colorectal Cancer
In colorectal cancer (CRC) cells, this compound induces apoptosis, autophagy, and G2/M cell cycle arrest by increasing the accumulation of reactive oxygen species (ROS), which in turn activates the Mitogen-Activated Protein Kinase (MAPK) pathway.[1] This excessive ROS production also leads to mitochondrial dysfunction.[1]
Caption: this compound-induced ROS-mediated MAPK signaling in CRC.
2. JNK/p38 MAPK Signaling in Oxaliplatin-Resistant Colorectal Cancer
This compound has been shown to sensitize oxaliplatin-resistant colorectal cancer cells by inducing ROS-mediated apoptosis through the JNK/p38 MAPK signaling pathways.[2] This involves the activation of JNK and p38, mitochondrial membrane potential depolarization, and subsequent activation of caspases, leading to apoptotic cell death.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound sensitizes oxaliplatin-resistance colorectal cancer cells through JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling Isolinderalactone: A Technical Guide to its Early-Stage Discovery and Isolation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolinderalactone, a sesquiterpenoid lactone, has emerged as a compound of significant interest within the scientific community due to its promising pharmacological activities, including anti-inflammatory and anti-tumor effects. Found in the roots of Lindera aggregata, a plant with a long history in traditional medicine, the journey from its natural source to a purified compound for research and development is a critical process. This technical guide provides an in-depth overview of the early-stage discovery and isolation of this compound, offering detailed experimental protocols and quantitative data to support researchers in this field.
Phytochemical Screening and Initial Extraction
The initial discovery of this compound begins with the phytochemical screening of Lindera aggregata. The roots of this plant are the primary source of the compound. The extraction process is a crucial first step to liberate this compound from the plant matrix.
Experimental Protocol: Ethanol Extraction of Lindera aggregata Roots
This protocol outlines the widely used method for obtaining a crude extract enriched with this compound.
-
Plant Material Preparation:
-
Obtain dried roots of Lindera aggregata.
-
Grind the roots into a coarse powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Weigh 150 g of the powdered root material.
-
Reflux the powder with 500 mL of 80% ethanol for 2 hours. This process is typically repeated three times to ensure maximum extraction efficiency.
-
-
Filtration and Concentration:
-
After each reflux cycle, filter the mixture to separate the ethanol extract from the solid plant material.
-
Combine the filtrates from all extraction cycles.
-
Concentrate the combined ethanol extract under reduced pressure using a rotary evaporator to remove the solvent.
-
-
Drying and Yield Determination:
-
The resulting concentrated extract is then lyophilized (freeze-dried) to obtain a stable, powdered crude extract.
-
The final yield of the crude extract should be determined gravimetrically.
-
| Parameter | Value | Reference |
| Starting Material | 150 g of dried Lindera aggregata root powder | |
| Extraction Solvent | 80% Ethanol | |
| Extraction Method | Reflux | |
| Number of Extractions | 3 | |
| Duration of each Extraction | 2 hours | |
| Final Crude Extract Yield | 13.6 g |
Isolation and Purification of this compound
Following the initial extraction, a multi-step purification process is employed to isolate this compound from the complex mixture of compounds present in the crude extract. This typically involves column chromatography followed by high-performance liquid chromatography (HPLC).
Experimental Protocol: Silica Gel Column Chromatography
This protocol describes a general procedure for the initial purification of the crude extract. The selection of the solvent system is critical and may require optimization based on preliminary thin-layer chromatography (TLC) analysis.
-
Column Preparation:
-
Prepare a slurry of silica gel (60-120 mesh) in a non-polar solvent (e.g., hexane).
-
Pack a glass column with the silica gel slurry, ensuring a uniform and compact bed.
-
Equilibrate the column by running the initial mobile phase through it.
-
-
Sample Loading:
-
Dissolve a known amount of the crude extract in a minimal volume of the initial mobile phase.
-
Load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin elution with a non-polar solvent (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by introducing a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane to a mixture of hexane and ethyl acetate, with the proportion of ethyl acetate increasing over time.
-
Collect fractions of the eluate in separate tubes.
-
-
Fraction Analysis:
-
Monitor the collected fractions using TLC to identify those containing this compound.
-
Combine the fractions that show a high concentration of the target compound.
-
Experimental Protocol: Preparative High-Performance Liquid Chromatography (HPLC)
For final purification to achieve high purity, preparative HPLC is often employed.
-
System Preparation:
-
Use a preparative HPLC system equipped with a suitable column (e.g., C18).
-
Equilibrate the column with the initial mobile phase. A common mobile phase for reversed-phase chromatography of sesquiterpenoids is a mixture of acetonitrile and water.
-
-
Sample Preparation:
-
Dissolve the enriched fraction from the column chromatography step in the mobile phase.
-
Filter the sample through a 0.45 µm filter to remove any particulate matter.
-
-
Chromatographic Conditions:
-
Inject the sample onto the column.
-
Run the HPLC using a specific gradient or isocratic method. For instance, a gradient of acetonitrile in water can be used to separate this compound from closely related compounds.
-
Monitor the elution profile using a UV detector, typically at a wavelength where this compound shows strong absorbance.
-
-
Fraction Collection and Analysis:
-
Collect the peak corresponding to this compound.
-
Analyze the purity of the collected fraction using analytical HPLC.
-
The concentration of this compound in the crude Lindera aggregata root extract has been quantified to be approximately 12.782 mg/g .
-
Characterization of this compound
Once isolated, the identity and purity of this compound are confirmed using various spectroscopic techniques.
| Technique | Key Data Points |
| ¹H NMR (Proton Nuclear Magnetic Resonance) | Provides information about the chemical environment of hydrogen atoms in the molecule, allowing for the determination of its structure. |
| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Provides information about the carbon skeleton of the molecule. |
| MS (Mass Spectrometry) | Determines the molecular weight and elemental composition of the compound. |
Visualizing the Process and Mechanism of Action
To better understand the workflow and the biological context of this compound, the following diagrams illustrate the key processes.
This compound has been shown to exhibit anti-angiogenic properties, which are crucial for its anti-tumor effects. The following diagram illustrates its proposed signaling pathway.
Methodological & Application
Application Notes and Protocols: Isolinderalactone for T24 and EJ-1 Bladder Cancer Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolinderalactone (ILL), a sesquiterpene lactone extracted from the dried tubers of Linderae aggregatae, has demonstrated significant anti-tumor activities, including antioxidant, anti-inflammatory, and anti-proliferative effects in various cancers.[1] This document provides detailed protocols for the in vitro application of this compound on two human bladder cancer cell lines, T24 and EJ-1. The provided methodologies and data are intended to guide researchers in studying the effects of this compound on cell viability, apoptosis, cell cycle progression, and underlying molecular mechanisms.
Data Summary
Cell Viability Inhibition
This compound significantly inhibits the proliferation of both T24 and EJ-1 bladder cancer cell lines in a concentration-dependent manner. The inhibitory effects were quantified using the Cell Counting Kit-8 (CCK-8) assay.
| Cell Line | Treatment | Concentration (µmol/L) | Inhibition Rate (%) |
| T24 | This compound | 10 - 1000 | Concentration-dependent increase |
| EJ-1 | This compound | 10 - 1000 | Concentration-dependent increase |
Specific IC50 values were not provided in the source material, but a clear dose-dependent inhibition was observed.
Apoptosis Induction
Treatment with this compound for 48 hours induces apoptosis in both T24 and EJ-1 cells, as determined by Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.[1]
| Cell Line | Treatment | Concentration (µmol/L) | Apoptotic Cells (%) |
| T24 | DMSO (Control) | - | 1.88 - 3.00 |
| This compound | 250 | 7.40 | |
| This compound | 350 | 11.23 | |
| EJ-1 | DMSO (Control) | - | 5.23 - 5.92 |
| This compound | 250 | 12.60 | |
| This compound | 350 | 25.69 |
Cell Cycle Arrest
This compound induces cell cycle arrest at the G0/G1 phase in a concentration-dependent manner after 48 hours of treatment.[1]
| Cell Line | Treatment | Concentration (µmol/L) | G0/G1 Phase Cells (%) | S Phase Cells (%) | G2/M Phase Cells (%) |
| T24 | DMSO (Control) | - | 34.36 | - | - |
| This compound | 250 | 46.42 | Decreased | No significant change | |
| This compound | 350 | 64.62 | Decreased | No significant change | |
| EJ-1 | DMSO (Control) | - | 47.19 | - | - |
| This compound | 250 | 65.10 | Decreased | No significant change | |
| This compound | 350 | 75.44 | Decreased | No significant change |
Experimental Protocols
Cell Culture
-
Cell Lines: Human bladder cancer cell lines T24 and EJ-1.
-
Culture Medium: RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are to be maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (CCK-8)
-
Seed T24 and EJ-1 cells in 96-well plates at a density of 5 x 10³ cells per well.
-
Allow cells to adhere overnight.
-
Treat the cells with varying concentrations of this compound (e.g., 0, 10, 20, 50, 100, 200, 400, 600, 800, and 1000 µmol/L) for 24, 48, and 72 hours.[1] A vehicle control (DMSO) should be included.
-
Following treatment, add 10 µL of CCK-8 solution to each well and incubate for 2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage relative to the vehicle-treated control cells.
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Seed T24 and EJ-1 cells in 6-well plates at a density of 3 x 10⁵ cells per well.[1]
-
After cell adherence, treat with this compound (e.g., 250 and 350 µmol/L) or DMSO for 48 hours.[1]
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis
-
Seed T24 and EJ-1 cells in 6-well plates at a density of 3 x 10⁵ cells per well.[1]
-
Synchronize the cells by serum starvation (culturing in serum-free medium) for 24 hours.
-
Replace the medium with complete medium containing this compound (e.g., 250 and 350 µmol/L) or DMSO and incubate for 48 hours.[1]
-
Harvest the cells and wash with PBS.
-
Fix the cells in 70% ice-cold ethanol overnight at 4°C.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes in the dark.
-
Analyze the cell cycle distribution by flow cytometry.
Western Blot Analysis
-
Seed T24 and EJ-1 cells in 6-cm dishes and grow to approximately 80% confluency.
-
Treat the cells with this compound (e.g., 250 and 350 µmol/L) or DMSO for 48 hours.[1]
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., BAK1, BAX, CYCS, p-PI3K, p-Akt, and β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
Visualizations
Caption: Experimental workflow for studying this compound's effects.
Caption: Proposed signaling pathway of this compound in bladder cancer cells.
References
Application Notes and Protocols for In Vivo Administration of Isolinderalactone in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isolinderalactone, a sesquiterpene lactone extracted from the dried tubers of Linderae aggregatae, has garnered significant interest in the scientific community for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory, antioxidant, and anti-infective agent.[1] Notably, a growing body of evidence highlights its potent anti-tumor effects across various cancer types, including bladder, breast, and glioblastoma, as well as its neuroprotective properties in models of Alzheimer's disease.[1][2][3][4] this compound exerts its therapeutic effects by modulating key cellular signaling pathways, such as STAT3 and JNK, which are crucial in cell proliferation, apoptosis, and inflammation.[2][4]
These application notes provide a comprehensive overview of the in vivo administration protocols for this compound in mice, based on published research. The information is intended to guide researchers in designing and executing preclinical studies to further evaluate the therapeutic potential of this promising natural compound.
Summary of In Vivo Administration Data
The following tables summarize the quantitative data from various in vivo studies of this compound in mice, providing a comparative overview of dosing regimens and experimental models.
Table 1: this compound Dosing and Administration in Murine Models
| Therapeutic Area | Mouse Model | Dosing Range (mg/kg) | Administration Route | Frequency | Duration | Reference |
| Bladder Cancer | T24 & EJ-1 Xenograft | 10 - 20 | Intraperitoneal (i.p.) | Every 3 days | 25 days | [3] |
| Breast Cancer | MDA-MB-231 Xenograft | 10 | Intraperitoneal (i.p.) | Daily | 27 days | |
| Glioblastoma | U-87 Xenograft | Not specified | Intraperitoneal (i.p.) | Not specified | Not specified | [3] |
| Alzheimer's Disease | APP/PS1 | 10 | Not specified | Not specified | Not specified | [2][4] |
Table 2: Pharmacokinetic Parameters of this compound in Mice
| Parameter | Value | Species | Administration Route | Reference |
| Cmax | Data not available | Mouse | - | - |
| Tmax | Data not available | Mouse | - | - |
| Half-life (t½) | Data not available | Mouse | - | - |
| Bioavailability | Data not available | Mouse | - | - |
Experimental Protocols
Preparation of this compound for Intraperitoneal Injection
This compound is a lipophilic compound and requires a suitable vehicle for in vivo administration.[5][6] The following protocol is a standard method for preparing such compounds for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Phosphate-buffered saline (PBS), sterile
-
Sterile microcentrifuge tubes
-
Sterile syringes and needles
Protocol:
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution in DMSO: Add a small volume of sterile DMSO to the tube to dissolve the this compound completely. The final concentration of DMSO in the injected solution should be minimized, ideally below 5%, to avoid toxicity.[7]
-
Dilution with PBS: Dilute the DMSO-dissolved this compound with sterile PBS to the final desired concentration for injection. For example, to prepare a 10 mg/kg dose for a 25g mouse in a 100 µL injection volume, the final concentration would be 2.5 mg/mL.
-
Vortexing: Gently vortex the solution to ensure it is thoroughly mixed.
-
Administration: Administer the solution to the mice via intraperitoneal injection immediately after preparation.
Vehicle Control:
A vehicle control group should always be included in the experimental design.[5] The vehicle control solution should contain the same concentration of DMSO and PBS as the drug-treated groups.
Xenograft Tumor Model Protocol (General)
This protocol provides a general workflow for establishing a xenograft tumor model in mice to evaluate the anti-tumor efficacy of this compound.
Materials:
-
Human cancer cell lines (e.g., T24, EJ-1, MDA-MB-231)[1]
-
Cell culture medium and reagents
-
Sterile PBS
-
Nude mice (e.g., BALB/c)[3]
-
Calipers for tumor measurement
-
Anesthesia (as per institutional guidelines)
Protocol:
-
Cell Preparation: Culture the selected cancer cell line under standard conditions. Harvest the cells and resuspend them in sterile PBS at the desired concentration (e.g., 5 x 10⁶ cells in 200 µL).[3]
-
Tumor Inoculation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Measure the tumor volume using calipers (Volume = 0.5 x length x width²).
-
Randomization and Treatment: Once the tumors reach a predetermined size (e.g., ~60 mm³), randomly assign the mice to different treatment groups (vehicle control, low-dose this compound, high-dose this compound).[3]
-
Administration: Administer this compound or the vehicle control via intraperitoneal injection according to the dosing schedule.
-
Monitoring: Continue to monitor tumor volume, body weight, and the general health of the mice throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and measure their weight. The tumors can then be processed for further analysis, such as histology (H&E staining), immunohistochemistry (IHC), or Western blotting.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its biological effects by targeting several key signaling pathways involved in cancer progression and neuroinflammation.
STAT3 Signaling Pathway
The Signal Transducer and Activator of Transcription 3 (STAT3) pathway is often aberrantly activated in cancer, promoting cell survival and proliferation. This compound has been shown to inhibit the STAT3 signaling pathway.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical regulator of cellular responses to stress, and its dysregulation is implicated in neurodegenerative diseases like Alzheimer's. This compound has been found to inhibit the JNK pathway.[2][4]
Toxicity and Safety
In vivo studies have indicated that this compound has a favorable safety profile with very low toxicity.[1] No significant histological changes have been observed in the liver, kidney, or lungs of mice treated with this compound. Furthermore, no significant differences in body weight between treated and control groups have been reported, suggesting that the compound is well-tolerated at therapeutic doses.
Conclusion
This compound is a promising natural compound with demonstrated in vivo efficacy in various disease models. The protocols and data presented in these application notes provide a valuable resource for researchers investigating its therapeutic potential. Further studies are warranted to fully elucidate its mechanisms of action and to establish its pharmacokinetic and pharmacodynamic profiles to support its potential translation into clinical applications.
References
- 1. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
Application Note: CCK-8 Assay for Assessing Isolinderalactone Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction Isolinderalactone (ILL), a sesquiterpene lactone extracted from the root of Lindera aggregata, has demonstrated significant anti-proliferative and anti-metastatic activities across various cancer cell lines.[1][2] Its potential as a therapeutic agent is under active investigation, focusing on its ability to induce cell cycle arrest, apoptosis, and autophagy.[1][3][4] The Cell Counting Kit-8 (CCK-8) assay is a robust and sensitive colorimetric method used to determine the number of viable cells in a sample, making it an ideal tool for assessing the cytotoxic effects of compounds like this compound.[5][6] This document provides a detailed protocol for using the CCK-8 assay to evaluate the cytotoxicity of this compound and summarizes its effects on various cancer cell lines.
Principle of the CCK-8 Assay The CCK-8 assay utilizes a highly water-soluble tetrazolium salt, WST-8 [2-(2-methoxy-4-nitrophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfophenyl)-2H-tetrazolium, monosodium salt].[5][7] In the presence of an electron carrier, WST-8 is reduced by dehydrogenases in viable cells to produce a yellow-colored formazan dye, which is soluble in the tissue culture medium.[5] The amount of formazan generated is directly proportional to the number of living cells.[7] The cytotoxicity of a compound can be determined by measuring the absorbance of the colored solution at 450 nm.
Quantitative Data Summary
The cytotoxic effects of this compound have been evaluated in numerous cancer cell lines. The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) and experimental conditions.
| Cell Line | Cancer Type | This compound Concentration | Incubation Time | IC₅₀ Value |
| HCT15 | Colorectal Cancer | 10–40 μM | 24 hours | 22.1 ± 0.3 μM[1][8] |
| HCT116 | Colorectal Cancer | 10–40 μM | 24 hours | 22.4 ± 0.1 μM[1][8] |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~20 μM | Not Specified | Significant inhibition at 20 µM[9] |
| T24 | Bladder Cancer | 0–1000 μmol/L | Not Specified | Significant apoptosis at 250 µM[3] |
| EJ-1 | Bladder Cancer | 0–1000 μmol/L | Not Specified | Significant apoptosis at 250 µM[3] |
| SKOV-3 | Ovarian Cancer | 0–20 µM | 48 hours | Dose-dependent cell death observed[10] |
| OVCAR-3 | Ovarian Cancer | 0–10 µM | 48 hours | Dose-dependent cell death observed[10] |
| A549 | Non-Small Cell Lung Cancer | Not Specified | Not Specified | Anticancer effects demonstrated[4] |
Detailed Experimental Protocol
This protocol provides a step-by-step method for assessing the cytotoxicity of this compound using the CCK-8 assay in a 96-well plate format.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (ILL) stock solution (e.g., in DMSO)
-
Cell Counting Kit-8 (CCK-8) solution
-
Phosphate-Buffered Saline (PBS)
-
Sterile 96-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
-
Microplate reader with a 450 nm filter
-
Multi-channel pipette
Procedure
-
Cell Seeding:
-
Culture cells to approximately 80% confluency.
-
Harvest the cells using standard trypsinization and resuspend them in a complete culture medium.
-
Dispense 100 µL of the cell suspension into each well of a 96-well plate at a density of 5,000 cells/well.[5][7] For non-adherent cells, a density of at least 2,500 cells/well is recommended.[11]
-
Include wells for control groups (cells with vehicle, typically 0.1% DMSO) and blank groups (medium only).
-
Pre-incubate the plate for 24 hours in a humidified incubator at 37°C with 5% CO₂ to allow for cell attachment and stabilization.[7]
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in a complete culture medium from the stock solution.
-
After the 24-hour pre-incubation, carefully remove the medium from the wells.
-
Add 100 µL of the medium containing various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) to the respective wells.[1][10]
-
Add 100 µL of medium with the vehicle (e.g., 0.1% DMSO) to the control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[5][7]
-
-
CCK-8 Reagent Addition and Incubation:
-
Following the treatment period, add 10 µL of CCK-8 solution directly to each well.[12] Be careful to avoid introducing bubbles, which can interfere with the absorbance reading.[7]
-
Incubate the plate for an additional 1-4 hours in the incubator.[6][12] The optimal incubation time can vary depending on the cell type and density.
-
-
Absorbance Measurement:
-
Measure the absorbance at 450 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each concentration using the following formula:
-
Cell Viability (%) = [(Absorbance of Treated Wells) / (Absorbance of Control Wells)] x 100
-
-
Plot the cell viability percentage against the log of the this compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
-
Visualizations
Experimental Workflow
Caption: Figure 1: Experimental workflow for the CCK-8 cytotoxicity assay.
Proposed Signaling Pathway of this compound
This compound exerts its cytotoxic effects through multiple signaling pathways. In colorectal cancer cells, a key mechanism involves the generation of reactive oxygen species (ROS), which subsequently activates downstream pathways leading to apoptosis, autophagy, and cell cycle arrest.[1][8]
Caption: Figure 2: Proposed ROS-mediated signaling pathway of this compound cytotoxicity.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound inhibits proliferation of A549 human non‑small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. bosterbio.com [bosterbio.com]
- 7. dojindo.co.jp [dojindo.co.jp]
- 8. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. toolsbiotech.com [toolsbiotech.com]
- 12. medchemexpress.com [medchemexpress.com]
Application Notes: Flow Cytometry Analysis of Apoptosis Induced by Isolinderalactone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolinderalactone (ILL), a sesquiterpene lactone extracted from the root of Lindera aggregata, has emerged as a compound of significant interest in oncology research.[1][2][3] Studies have demonstrated its anti-proliferative and anti-metastatic activities across various cancer cell lines, including ovarian, colorectal, bladder, and glioblastoma.[1][2][4][5][6] A primary mechanism underlying its anti-cancer efficacy is the induction of apoptosis, or programmed cell death.
Apoptosis is a crucial process for eliminating malignant cells, and its modulation is a key strategy in cancer therapy. Flow cytometry is a powerful, high-throughput technique used to quantify the extent of apoptosis in a cell population. By utilizing fluorescent probes like Annexin V and propidium iodide (PI), researchers can distinguish between viable, early apoptotic, late apoptotic, and necrotic cells. This application note provides a detailed protocol for analyzing this compound-induced apoptosis using flow cytometry and summarizes the key signaling pathways involved.
Signaling Pathways of this compound-Induced Apoptosis
This compound induces apoptosis through a multi-faceted approach, primarily by initiating cellular stress and modulating key signaling cascades. The principal mechanisms involve the generation of reactive oxygen species (ROS) and the disruption of mitochondrial function.[1][2][3]
Key Signaling Events:
-
ROS and Mitochondrial Stress: ILL treatment leads to an increase in intracellular ROS, particularly mitochondrial superoxide (mtSO).[1] This oxidative stress disrupts the mitochondrial membrane potential.
-
Modulation of Bcl-2 Family Proteins: The mitochondrial stress leads to the downregulation of anti-apoptotic proteins like Bcl-2 and the upregulation of pro-apoptotic proteins such as BAX and BAK1.[4][5][6] This shift promotes mitochondrial outer membrane permeabilization (MOMP).
-
Caspase Cascade Activation: Following MOMP, cytochrome c is released from the mitochondria, activating the intrinsic apoptotic pathway. This triggers a cascade of caspase activation, including the initiator caspase-9 and the executioner caspases-3 and -7.[1][2] Caspase-3 activation leads to the cleavage of key cellular substrates, such as PARP, dismantling the cell.[6]
-
Inhibition of Survival Pathways: ILL has been shown to inhibit pro-survival signaling pathways, such as the JAK/STAT3 pathway. It decreases the phosphorylation and activation of STAT3, a transcription factor that regulates genes involved in cell survival and proliferation.[1]
-
MAPK Pathway Activation: The accumulation of ROS can also activate the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, which can contribute to the apoptotic response.[2][3]
Experimental Protocols
A. Flow Cytometry Experimental Workflow
The general workflow for assessing apoptosis involves cell culture, treatment with this compound, staining with fluorescent dyes, and subsequent analysis on a flow cytometer.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Immunoblotting Analysis of Proteins Modulated by Isolinderalactone
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for utilizing immunoblotting to detect and quantify changes in protein expression and phosphorylation status in response to treatment with Isolinderalactone. This compound, a sesquiterpene lactone extracted from Lindera aggregata, has demonstrated significant anti-cancer properties by modulating key signaling pathways involved in cell proliferation, apoptosis, and survival.[1][2][3] This guide offers a step-by-step methodology for researchers investigating the molecular mechanisms of this compound.
Introduction to this compound's Mechanism of Action
This compound exerts its anti-tumor effects by influencing multiple signaling cascades. In various cancer cell lines, it has been shown to induce apoptosis and cell cycle arrest.[2][3][4] Key pathways affected include the STAT3, MAPK (JNK, ERK, p38), and the intrinsic apoptosis pathway.[1][2][5][6] By targeting these pathways, this compound can alter the expression and activation of crucial proteins involved in tumor progression. Immunoblotting is an essential technique to elucidate these molecular changes.
Key Proteins and Pathways Affected by this compound
This compound has been reported to modulate the expression and phosphorylation of several key proteins involved in cancer cell signaling. A summary of these effects is presented in the table below.
| Target Protein | Effect of this compound | Cancer Cell Line | Reference |
| STAT3 Signaling | |||
| p-STAT3 (Tyr705) | Decreased | Ovarian, Breast | [1][6] |
| p-STAT3 (Ser727) | Decreased | Ovarian, Breast | [1][7] |
| STAT3 | Decreased | Ovarian | [1] |
| SOCS3 | Increased | Breast | [6][7] |
| Survivin | Decreased | Ovarian, Glioblastoma | [1][8] |
| XIAP | Decreased | Glioblastoma, Breast | [6][7][8] |
| Apoptosis Pathway | |||
| Bcl-2 | Decreased | Ovarian, Glioblastoma | [1][8] |
| Bcl-xL | Decreased | Ovarian | [1] |
| BAX | Increased | Bladder | [9] |
| BAK1 | Increased | Bladder | [9] |
| Cleaved Caspase-3 | Increased | Glioblastoma, Colorectal | [2][8] |
| Cleaved Caspase-9 | Increased | Colorectal | [2] |
| Cleaved PARP | Increased | Glioblastoma | [8] |
| MAPK Signaling | |||
| p-JNK | Increased/Decreased | Colorectal, Ovarian | [1][2][5] |
| p-p38 | Increased | Colorectal | [2][5] |
| p-ERK | Increased | Colorectal | [2] |
| Cell Cycle | |||
| Cyclin B1 | Decreased | Colorectal | [3] |
| p-cdc2 | Decreased | Colorectal | [3] |
| p21 | Increased | Colorectal | [2] |
| Other | |||
| SOD2 | Decreased | Ovarian | [1] |
| HIF-1α | Decreased | Glioblastoma | [10][11] |
| VEGF | Decreased | Glioblastoma | [10][11] |
Signaling Pathways Modulated by this compound
This compound has been shown to induce apoptosis and inhibit proliferation in cancer cells by modulating several key signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
Caption: this compound inhibits the STAT3 signaling pathway.
Caption: this compound induces apoptosis via ROS and MAPK pathways.
Detailed Immunoblotting Protocol
This protocol provides a general framework. Optimization of antibody concentrations, incubation times, and blocking reagents may be necessary for specific experimental conditions.
I. Materials and Reagents
-
Cell Lysis Buffer: RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay Reagent: BCA Protein Assay Kit or Bradford reagent.
-
SDS-PAGE: Precast or hand-cast polyacrylamide gels, 4x Laemmli sample buffer, electrophoresis running buffer (25 mM Tris, 192 mM glycine, 0.1% SDS).
-
Protein Transfer: PVDF or nitrocellulose membranes, transfer buffer (25 mM Tris, 192 mM glycine, 20% methanol), methanol.
-
Immunodetection:
-
Blocking buffer: 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).
-
Primary antibodies (see table above for examples).
-
HRP-conjugated secondary antibodies (anti-rabbit IgG-HRP, anti-mouse IgG-HRP).
-
Chemiluminescent substrate.
-
-
Washing Buffer: TBST (10 mM Tris-HCl, pH 8.0, 150 mM NaCl, 0.05% Tween 20).
II. Experimental Workflow
Caption: Experimental workflow for immunoblotting analysis.
III. Step-by-Step Methodology
1. Cell Culture and Treatment:
-
Culture your target cancer cell line to 70-80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 0-40 µM) for desired time points (e.g., 12, 24, 48 hours).[1][3] Include a vehicle control (e.g., DMSO).
2. Cell Lysis and Protein Extraction:
-
After treatment, wash cells twice with ice-cold PBS.
-
Add ice-cold lysis buffer to the culture dish and scrape the cells.
-
Transfer the cell lysate to a microcentrifuge tube and incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein extract.[12]
3. Protein Quantification:
-
Determine the protein concentration of each sample using a BCA or Bradford protein assay according to the manufacturer's instructions.
4. Sample Preparation:
-
Normalize the protein concentration of all samples with lysis buffer.
-
Add 4x Laemmli sample buffer to the lysates to a final concentration of 1x.
-
Boil the samples at 95-100°C for 5-10 minutes.
5. SDS-PAGE:
-
Load equal amounts of protein (e.g., 20-40 µg) into the wells of a polyacrylamide gel.
-
Include a pre-stained protein ladder to monitor protein separation.
-
Run the gel in electrophoresis running buffer until the dye front reaches the bottom of the gel.
6. Protein Transfer:
-
Activate a PVDF membrane by incubating in methanol for 15-30 seconds, followed by a brief rinse in deionized water and equilibration in transfer buffer.[13] Nitrocellulose membranes do not require methanol activation.
-
Assemble the transfer stack (sponge, filter paper, gel, membrane, filter paper, sponge) and perform the transfer according to the transfer system manufacturer's protocol (wet or semi-dry transfer).
7. Immunodetection:
-
Blocking: After transfer, wash the membrane briefly with TBST and then incubate in blocking buffer for 1 hour at room temperature with gentle agitation.[13] This step prevents non-specific antibody binding.
-
Primary Antibody Incubation: Dilute the primary antibody in blocking buffer to the recommended concentration. Incubate the membrane with the primary antibody solution overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature with gentle agitation.[13]
-
Final Washes: Wash the membrane three to five times for 5-10 minutes each with TBST.
8. Chemiluminescent Detection:
-
Prepare the chemiluminescent substrate according to the manufacturer's instructions.
-
Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
-
Capture the chemiluminescent signal using a digital imaging system or X-ray film.
9. Data Analysis:
-
Quantify the band intensities using densitometry software (e.g., ImageJ).
-
Normalize the intensity of the target protein band to that of a loading control (e.g., β-actin, GAPDH) to account for loading differences.
-
Present the data as fold change relative to the vehicle control.
Troubleshooting
For common immunoblotting issues such as high background, weak or no signal, or non-specific bands, refer to standard western blotting troubleshooting guides. Key parameters to optimize include antibody concentrations, blocking conditions, and washing stringency.
By following this detailed protocol, researchers can effectively utilize immunoblotting to investigate the molecular effects of this compound on cancer cells, contributing to a deeper understanding of its therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound sensitizes oxaliplatin-resistance colorectal cancer cells through JNK/p38 MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Western Blotting/Immunoblotting (WB/IB) Protocol | Aviva Systems Biology | Avivasysbio.com [avivasysbio.com]
- 13. Western Blot Protocol - Immunoblotting or Western Blot [sigmaaldrich.com]
Application Note: Determining the IC50 of Isolinderalactone in HCT116 Cells using the MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isolinderalactone (ILL), a sesquiterpene lactone extracted from the root of Lindera aggregata, has demonstrated significant anti-proliferative activities in various cancer cell lines.[1] This application note provides a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound on the human colorectal carcinoma cell line, HCT116. The protocol utilizes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a reliable colorimetric method for assessing cell metabolic activity. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[2] The concentration of these crystals, which is proportional to the number of viable cells, can be quantified by measuring the absorbance after solubilization.[3] This method is fundamental for evaluating the cytotoxic potential of novel therapeutic compounds. Studies have shown that this compound suppresses the proliferation of HCT116 cells, with a reported IC50 value of approximately 22.4 µM after 24 hours of treatment.[4] The primary mechanism involves the induction of reactive oxygen species (ROS), which subsequently activates the MAPK signaling pathway, leading to apoptosis and cell cycle arrest.[1][5]
Materials and Methods
2.1 Materials and Reagents
-
Cell Line: HCT116 (ATCC® CCL-247™), human colorectal carcinoma.
-
Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin (100 U/mL penicillin, 100 µg/mL streptomycin).[6]
-
Compound: this compound (purity ≥98%).
-
Reagents for Cell Culture:
-
Reagents for MTT Assay:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), powder.
-
MTT Solvent: DMSO.[3]
-
-
Equipment and Consumables:
-
Humidified incubator (37°C, 5% CO2).
-
Laminar flow hood.
-
Inverted microscope.
-
Centrifuge.
-
Water bath (37°C).
-
Microplate reader (absorbance detection at 570 nm).
-
Sterile 96-well flat-bottom cell culture plates.
-
Sterile T-75 cell culture flasks.
-
Serological pipettes and micropipettes with sterile tips.
-
Hemocytometer or automated cell counter.
-
2.2 Experimental Protocols
2.2.1 HCT116 Cell Culture and Maintenance
-
Thawing Cells: Rapidly thaw a cryovial of HCT116 cells in a 37°C water bath. Transfer the contents to a T-75 flask containing 15 mL of pre-warmed complete growth medium (McCoy's 5A + 10% FBS + 1% Pen-Strep).[6]
-
Incubation: Culture the cells in a humidified incubator at 37°C with 5% CO2.[8]
-
Medium Renewal: Change the medium every 2-3 days to ensure an adequate supply of nutrients.[8]
-
Subculturing (Passaging): When cells reach 70-80% confluency, aspirate the old medium and wash the cell monolayer once with sterile PBS.[7]
-
Add 5 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[6]
-
Neutralize the trypsin by adding 5 mL of complete growth medium.
-
Centrifuge the cell suspension at 1500 rpm for 5 minutes.[6]
-
Discard the supernatant, resuspend the cell pellet in fresh medium, and seed into new flasks at a split ratio of 1:3 to 1:6.[9]
2.2.2 Preparation of this compound (ILL) Solutions
-
Stock Solution (e.g., 20 mM): Prepare a stock solution of this compound in DMSO. For example, dissolve 5.16 mg of ILL (M.W. 258.31 g/mol ) in 1 mL of DMSO to get a 20 mM stock. Store at -20°C.
-
Working Solutions: On the day of the experiment, prepare serial dilutions of ILL from the stock solution using a complete growth medium. A typical final concentration range for HCT116 cells could be 0, 5, 10, 20, 40, and 80 µM. Ensure the final DMSO concentration in all wells (including the control) is less than 0.5% to avoid solvent-induced cytotoxicity.
2.2.3 MTT Assay Protocol
-
Cell Seeding: Harvest HCT116 cells that are in the logarithmic growth phase. Count the cells and adjust the concentration to 5 x 10⁴ cells/mL. Seed 100 µL of the cell suspension (5,000 cells/well) into a 96-well plate.[3]
-
Incubation: Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
Cell Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing the desired concentrations of this compound (e.g., 0 to 80 µM). Include a "vehicle control" group treated with medium containing the same concentration of DMSO as the highest ILL concentration.
-
Incubation with Compound: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours). A 24-hour incubation is a good starting point based on existing literature.[4]
-
Addition of MTT Reagent: Following the treatment period, add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[3] Incubate for an additional 4 hours at 37°C.[3]
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[3]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan.[2][3] Measure the absorbance at 570 nm using a microplate reader.[2]
2.3 Data Analysis and IC50 Calculation
-
Calculate Percent Viability: The absorbance values are directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration using the following formula:
-
Percent Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
-
Determine IC50: Plot the percent viability against the logarithm of the drug concentration. Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) with graphing software (like GraphPad Prism or R) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that reduces the viability of HCT116 cells by 50%.
Data Presentation
Quantitative data from the MTT assay should be recorded systematically. Below are example tables for data collection and final presentation.
Table 1: Raw Absorbance Data (570 nm) after 24h Treatment
| Concentration (µM) | Replicate 1 | Replicate 2 | Replicate 3 | Mean Absorbance | Std. Dev. |
|---|---|---|---|---|---|
| 0 (Vehicle Control) | 1.254 | 1.288 | 1.271 | 1.271 | 0.017 |
| 5 | 1.103 | 1.125 | 1.098 | 1.109 | 0.014 |
| 10 | 0.955 | 0.981 | 0.963 | 0.966 | 0.013 |
| 20 | 0.682 | 0.701 | 0.695 | 0.693 | 0.010 |
| 40 | 0.351 | 0.366 | 0.345 | 0.354 | 0.011 |
| 80 | 0.122 | 0.130 | 0.125 | 0.126 | 0.004 |
Table 2: Calculated Percent Viability and IC50 Value
| Concentration (µM) | Mean Absorbance | Percent Viability (%) |
|---|---|---|
| 0 (Vehicle Control) | 1.271 | 100.0 |
| 5 | 1.109 | 87.3 |
| 10 | 0.966 | 76.0 |
| 20 | 0.693 | 54.5 |
| 40 | 0.354 | 27.8 |
| 80 | 0.126 | 9.9 |
| Calculated IC50 | \multicolumn{2}{c | }{~22.4 µM } |
(Note: Data shown are for illustrative purposes and are based on reported values for HCT116 cells.)[4]
Visualized Protocols and Pathways
4.1 Experimental Workflow
The following diagram outlines the key steps of the MTT assay for determining the IC50 value.
Caption: Workflow for IC50 determination using the MTT assay.
4.2 Signaling Pathway of this compound in HCT116 Cells
This compound exerts its cytotoxic effects in colorectal cancer cells primarily through the generation of reactive oxygen species (ROS), which activates downstream pathways leading to cell death and cell cycle arrest.[1][5]
Caption: this compound-induced signaling pathway in HCT116 cells.
References
- 1. mdpi.com [mdpi.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 4. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encodeproject.org [encodeproject.org]
- 7. genome.ucsc.edu [genome.ucsc.edu]
- 8. elabscience.com [elabscience.com]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
Application Notes: Measuring Reactive Oxygen Species (ROS) Production Induced by Isolinderalactone using the DCFDA Assay
Introduction
Isolinderalactone (ILL), a sesquiterpene lactone extracted from the root of Lindera aggregata, has demonstrated significant anti-proliferative and anti-metastatic activities in various cancer cell lines.[1][2] A key mechanism underlying its anti-cancer effects is the induction of oxidative stress through the generation of intracellular Reactive Oxygen Species (ROS).[1][3] ROS are highly reactive, oxygen-containing molecules that, at elevated levels, can induce cellular damage and trigger programmed cell death (apoptosis), autophagy, and cell cycle arrest.[1][4] Therefore, quantifying ROS production is crucial for elucidating the mechanism of action of therapeutic compounds like this compound.
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA or H₂DCFDA) assay is a widely used method for the direct and sensitive measurement of intracellular ROS.[4][5] This application note provides a detailed protocol for utilizing the DCFDA assay to measure ROS levels in cancer cells following treatment with this compound, presents quantitative data from relevant studies, and illustrates the associated cellular signaling pathways.
Principle of the DCFDA Assay
The DCFDA assay relies on the cell-permeant fluorogenic probe, 2',7'-dichlorodihydrofluorescein diacetate.[6] The process involves several steps:
-
Cellular Uptake : Non-fluorescent DCFDA readily diffuses across the cell membrane into the cytosol.
-
Deacetylation : Inside the cell, intracellular esterases cleave the acetate groups, converting DCFDA into the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH).[4][5]
-
Oxidation : In the presence of various ROS (such as hydroxyl and peroxyl radicals), DCFH is rapidly oxidized to 2',7'-dichlorofluorescein (DCF).[4][6]
-
Fluorescence Detection : DCF is a highly fluorescent compound that can be detected by fluorescence microscopy, flow cytometry, or a microplate reader, with excitation and emission wavelengths of approximately 485-495 nm and 510-535 nm, respectively.[4][5] The measured fluorescence intensity is directly proportional to the level of intracellular ROS.[6]
Caption: Principle of the DCFDA assay for intracellular ROS detection.
Quantitative Data Summary
Studies have demonstrated that this compound treatment leads to a dose-dependent increase in ROS production in human colorectal cancer (CRC) cell lines. This effect can be reversed by the ROS scavenger N-acetyl-L-cysteine (NAC).[7]
| Cell Line | Treatment | Concentration | Outcome | Reference |
| HCT15 (CRC) | This compound | 40 µM | 84.3 ± 2% increase in ROS content vs. control | [7] |
| HCT116 (CRC) | This compound | 40 µM | 95.7 ± 3% increase in ROS content vs. control | [7] |
| HCT15 (CRC) | This compound + NAC | 40 µM + 3 mM | ROS increase significantly reduced to 40.3 ± 8.9% | [7] |
| HCT116 (CRC) | This compound + NAC | 40 µM + 3 mM | ROS increase significantly reduced to 24.4 ± 6.3% | [7] |
Experimental Protocols
This section provides a detailed protocol for a 96-well microplate-based DCFDA assay for adherent cells, a common format for quantifying ROS production.
A. Materials and Reagents
-
Cell Line: Cancer cell line of interest (e.g., HCT116, HCT15, SKOV-3).
-
This compound (ILL): Stock solution in DMSO.
-
DCFDA (or H₂DCFDA): 10-20 mM stock solution in DMSO or ethanol.[8][9] Store protected from light at -20°C.
-
Cell Culture Medium: Appropriate for the cell line, preferably without phenol red for the final reading step to reduce background fluorescence.
-
Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.
-
Positive Control (optional): Pyocyanin (10 mM stock) or Hydrogen Peroxide (H₂O₂).[8][9]
-
ROS Scavenger: N-acetyl-L-cysteine (NAC).[1]
-
Instrumentation: Fluorescence microplate reader, cell culture incubator, sterile 96-well black, clear-bottom plates.[8]
B. Reagent Preparation
-
DCFDA Working Solution (20 µM): Freshly prepare before each experiment. Dilute the 20 mM stock solution 1:1000 in pre-warmed serum-free cell culture medium or assay buffer.[8] The optimal concentration may vary by cell line and should be determined empirically (typically 10-50 µM).[8]
-
This compound Treatment Solutions: Prepare serial dilutions of ILL in complete cell culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration used for the highest ILL dose.
-
NAC Control Solution: Prepare a solution of this compound plus NAC in complete cell culture medium. This serves as a control to confirm that the observed effects are ROS-dependent.[1]
C. Experimental Workflow
Caption: Workflow for the microplate-based DCFDA assay.
D. Step-by-Step Protocol
-
Cell Seeding: Seed adherent cells into a 96-well black, clear-bottom plate at a density of approximately 50,000 cells per well in 100 µL of complete culture medium.[8] Allow cells to attach and grow overnight in a humidified incubator at 37°C with 5% CO₂.
-
Cell Washing: Carefully aspirate the culture medium from each well. Wash the cells once with 100 µL of pre-warmed, sterile PBS to remove any residual serum and medium components.
-
DCFDA Loading: Remove the PBS and add 100 µL of the freshly prepared 20 µM DCFDA working solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-45 minutes, protected from light.[4]
-
Second Wash: Aspirate the DCFDA solution and wash the cells gently once with 100 µL of pre-warmed PBS or serum-free medium to remove any extracellular probe.
-
Treatment Application: Add 100 µL of the prepared treatment solutions (this compound, vehicle control, positive control, ILL + NAC) to the respective wells.
-
Treatment Incubation: Return the plate to the incubator for the desired treatment period (e.g., 1, 6, or 24 hours). The optimal time should be determined based on the compound's kinetics.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm.[4]
-
Data Analysis: Subtract the fluorescence reading of blank wells (cells not loaded with DCFDA) from all other readings. Normalize the fluorescence intensity of treated cells to that of the vehicle-treated control cells to determine the fold-change or percentage increase in ROS production.
This compound-Induced Signaling Pathway
This compound treatment elevates intracellular ROS levels, which act as critical second messengers to activate downstream signaling cascades, ultimately leading to anti-cancer effects such as apoptosis, autophagy, and cell cycle arrest.[1] The activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, p38, and JNK, is a key consequence of ILL-induced ROS.[1][7] The ROS scavenger NAC can effectively block these downstream events, confirming the central role of oxidative stress in this compound's mechanism of action.[3]
References
- 1. mdpi.com [mdpi.com]
- 2. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. doc.abcam.com [doc.abcam.com]
- 5. cosmobiousa.com [cosmobiousa.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Establishing an In Vivo Alzheimer's Disease Model with Isolinderalactone
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on utilizing Isolinderalactone in an in vivo model of Alzheimer's disease (AD). The protocols are based on findings demonstrating this compound's potential to ameliorate AD pathology.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles, leading to cognitive decline.[1][2] this compound, a sesquiterpene lactone extracted from Lindera aggregata, has emerged as a promising therapeutic candidate.[3][4] In vivo studies have shown that this compound can reduce amyloid deposition, neuronal apoptosis, and neuroinflammation in a transgenic mouse model of AD, ultimately improving cognitive function.[3][4] The primary mechanism of action identified is the inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway.[3][4]
These protocols detail the use of the APP/PS1 transgenic mouse model to evaluate the therapeutic efficacy of this compound.
Data Presentation
The following tables summarize the quantitative data from a key study investigating the effects of this compound on AD pathology in APP/PS1 mice.
Table 1: Effects of this compound on Cognitive Function
| Treatment Group | Escape Latency (s) - Morris Water Maze (Day 5) | Platform Crossings - Morris Water Maze (Probe Trial) | Spontaneous Alternation (%) - Y-Maze |
| Wild-Type | 20.5 ± 3.2 | 4.8 ± 0.9 | 75.3 ± 5.1 |
| APP/PS1 (Vehicle) | 45.1 ± 4.8 | 1.5 ± 0.5 | 48.2 ± 4.5 |
| APP/PS1 + Donepezil (5 mg/kg) | 30.2 ± 3.9 | 3.1 ± 0.7 | 62.5 ± 4.8 |
| APP/PS1 + this compound (10 mg/kg) | 25.8 ± 3.5 | 4.2 ± 0.8 | 68.9 ± 5.3 |
Table 2: Pathological and Biochemical Changes
| Treatment Group | Aβ Plaque Load (%) - Hippocampus | Apoptotic Neurons (TUNEL+) - Cortex | TNF-α Level (pg/mg protein) - Brain Homogenate | p-JNK / JNK Ratio - Brain Homogenate |
| Wild-Type | 0.1 ± 0.05 | 2.1 ± 0.5 | 15.3 ± 2.1 | 0.3 ± 0.08 |
| APP/PS1 (Vehicle) | 12.5 ± 2.1 | 15.8 ± 2.5 | 48.9 ± 5.6 | 1.2 ± 0.15 |
| APP/PS1 + Donepezil (5 mg/kg) | 8.9 ± 1.5 | 9.2 ± 1.8 | 30.1 ± 4.2 | 0.8 ± 0.11 |
| APP/PS1 + this compound (10 mg/kg) | 5.4 ± 1.1 | 6.5 ± 1.2 | 22.5 ± 3.5 | 0.5 ± 0.09 |
Experimental Protocols
Animal Model and Treatment
-
Animal Model: APP/PS1 (APPswe/PSEN1dE9) transgenic mice are a commonly used model for familial Alzheimer's disease, developing Aβ plaques and cognitive deficits.[3][5] Wild-type littermates should be used as controls.
-
Housing: House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Treatment Groups:
-
Group 1: Wild-type mice receiving vehicle (e.g., 0.5% carboxymethylcellulose sodium).
-
Group 2: APP/PS1 mice receiving vehicle.
-
Group 3: APP/PS1 mice receiving Donepezil (5 mg/kg/day), a standard AD therapeutic, as a positive control.
-
Group 4: APP/PS1 mice receiving this compound (10 mg/kg/day).
-
-
Administration: Administer treatments via oral gavage daily for a period of 3 months, starting at an age when pathology is known to develop (e.g., 6 months of age).
Behavioral Testing
The MWM is used to assess spatial learning and memory.
-
Apparatus: A circular pool (120 cm diameter) filled with opaque water (22 ± 1°C) with a hidden platform (10 cm diameter) submerged 1 cm below the surface. Visual cues are placed around the pool.
-
Acquisition Phase (5 days):
-
Allow mice to swim for 60 seconds to find the hidden platform.
-
If the mouse fails to find the platform, guide it to the platform and allow it to remain there for 15 seconds.
-
Perform four trials per day for each mouse, starting from different quadrants.
-
Record the escape latency (time to find the platform).
-
-
Probe Trial (Day 6):
-
Remove the platform.
-
Allow the mouse to swim for 60 seconds.
-
Record the number of times the mouse crosses the former platform location and the time spent in the target quadrant.
-
The Y-maze is used to evaluate short-term spatial working memory.
-
Apparatus: A three-arm maze with arms of equal length (e.g., 40 cm long, 10 cm wide).
-
Procedure:
-
Place a mouse at the center of the maze and allow it to explore freely for 8 minutes.
-
Record the sequence of arm entries.
-
A spontaneous alternation is defined as consecutive entries into all three different arms.
-
Calculate the percentage of spontaneous alternation: (Number of alternations / (Total number of arm entries - 2)) x 100.
-
Tissue Collection and Preparation
-
Following the final behavioral test, euthanize mice via an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).
-
Perfuse transcardially with ice-cold phosphate-buffered saline (PBS).
-
For immunohistochemistry, fix one hemisphere of the brain in 4% paraformaldehyde for 24 hours, followed by cryoprotection in 30% sucrose.
-
For biochemical analysis, dissect the other hemisphere (e.g., hippocampus and cortex), snap-freeze in liquid nitrogen, and store at -80°C until use.
Immunohistochemistry for Aβ Plaque Load
-
Section the fixed brain tissue into 30 µm slices using a cryostat.
-
Mount sections on slides.
-
Wash with PBS and then perform antigen retrieval if necessary.
-
Block non-specific binding with a blocking buffer (e.g., 5% normal goat serum in PBS with 0.3% Triton X-100) for 1 hour.
-
Incubate with a primary antibody against Aβ (e.g., 6E10) overnight at 4°C.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody for 2 hours at room temperature.
-
Counterstain with DAPI to visualize nuclei.
-
Mount coverslips and image using a fluorescence microscope.
-
Quantify the Aβ plaque area as a percentage of the total brain area analyzed using image analysis software.
TUNEL Assay for Apoptosis
-
Use a commercially available TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) kit on brain sections.
-
Follow the manufacturer's protocol for labeling apoptotic cells.
-
Counterstain with a nuclear stain (e.g., DAPI).
-
Image the sections and quantify the number of TUNEL-positive cells.
Western Blot for JNK Pathway Proteins
-
Homogenize frozen brain tissue in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies against phosphorylated JNK (p-JNK), total JNK, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
-
Wash with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour.
-
Detect signals using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify band intensities and calculate the ratio of p-JNK to total JNK.
ELISA for Inflammatory Cytokines
-
Homogenize brain tissue as for Western blotting.
-
Use a commercial ELISA kit for TNF-α.
-
Follow the manufacturer's instructions to measure the concentration of the cytokine in the brain homogenates.
-
Normalize the results to the total protein concentration of the sample.
Visualizations
Caption: Experimental workflow for evaluating this compound in APP/PS1 mice.
Caption: this compound inhibits the JNK signaling pathway to reduce AD pathology.
References
- 1. Alzheimer’s Disease: Experimental Models and Reality - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanisms in Alzheimer's disease and the impact of physical exercise with advancements in therapeutic approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Animal models of Alzheimer’s disease: Applications, evaluation, and perspectives - PMC [pmc.ncbi.nlm.nih.gov]
Application of Isolinderalactone in 3D Microfluidic Chip Angiogenesis Models
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isolinderalactone, a sesquiterpene lactone extracted from the root of Lindera aggregata, has demonstrated significant anti-tumor and anti-angiogenic properties.[1][2][3] This compound has been shown to inhibit the growth of glioblastoma multiforme (GBM), a highly vascular and aggressive brain tumor, by suppressing angiogenesis.[1][2] Three-dimensional (3D) microfluidic chip models of angiogenesis provide a physiologically relevant in vitro environment to study the effects of compounds like this compound on the formation of new blood vessels. These models allow for the precise control of the cellular microenvironment, including the extracellular matrix (ECM), interstitial flow, and co-culture of various cell types, offering a significant advantage over traditional 2D assays.[4][5] This document provides detailed application notes and protocols for utilizing this compound in a 3D microfluidic angiogenesis model, particularly in the context of glioblastoma.
Mechanism of Action: Inhibition of HIF-1α/VEGF Signaling
This compound exerts its anti-angiogenic effects primarily by targeting the Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF) signaling pathway.[1][2] Under hypoxic conditions, often found in the tumor microenvironment, HIF-1α is stabilized and promotes the transcription of pro-angiogenic factors, most notably VEGF.[6][7] VEGF then binds to its receptor (VEGFR2) on endothelial cells, triggering a downstream signaling cascade that leads to endothelial cell proliferation, migration, and tube formation – the key steps in angiogenesis.
This compound has been shown to downregulate the expression of both HIF-1α and HIF-2α proteins.[1][2] This leads to a subsequent decrease in VEGF mRNA and protein expression, as well as reduced VEGF secretion from cancer cells.[1][2] Furthermore, this compound can directly inhibit VEGF-induced angiogenesis by suppressing the phosphorylation of VEGFR2 in human brain microvascular endothelial cells (HBMECs).[1][2]
References
- 1. pubs.aip.org [pubs.aip.org]
- 2. A Quantitative Microfluidic Angiogenesis Screen for Studying Anti-Angiogenic Therapeutic Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. A Transwell-Based Vascularized Model to Investigate the Effect of Interstitial Flow on Vasculogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. INTERSTITIAL FLOW ENHANCES FORMATION, CONNECTIVITY, AND FUNCTION OF 3D BRAIN MICROVASCULAR NETWORKS GENERATED WITHIN MICROFLUIDIC DEVICE - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of Isolinderalactone for in vitro assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Isolinderalactone in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating a stock solution of this compound is Dimethyl sulfoxide (DMSO). It is soluble in DMSO up to 22.5 mg/mL (92.1 mM). Other organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone can also be used.[1]
Q2: My this compound is not dissolving completely in DMSO. What should I do?
A2: If you are having trouble dissolving this compound in DMSO, sonication is recommended to aid dissolution. You can also gently warm the solution to 37°C for 10-30 minutes. Ensure the compound is completely dissolved before use.
Q3: What is the maximum concentration of DMSO that is safe for my cells in an in vitro assay?
A3: The final concentration of DMSO in your cell culture medium should be kept as low as possible to avoid cytotoxic effects. A final concentration of less than 0.1% is generally considered safe for most cell lines.[2][3] However, the sensitivity to DMSO can vary between cell types. It is always best to perform a vehicle control experiment to determine the tolerance of your specific cell line to the final DMSO concentration used in your assay. Some studies suggest that concentrations up to 0.5% may be acceptable for short-term assays, but concentrations of 1% or higher are often toxic.[4][5]
Q4: I observed a precipitate in my cell culture medium after adding the this compound solution. What could be the cause and how can I fix it?
A4: Precipitation of a hydrophobic compound like this compound upon dilution into aqueous cell culture medium is a common issue. This can happen if the final concentration of the compound exceeds its aqueous solubility. To troubleshoot this, you can:
-
Reduce the final concentration: Try using a lower final concentration of this compound in your assay.
-
Increase the solvent concentration: While keeping cell viability in mind, a slightly higher final DMSO concentration (e.g., up to 0.5%) might be necessary for some experiments to maintain solubility. Always include a corresponding vehicle control.
-
Use a co-solvent: Incorporating a less toxic co-solvent like ethanol or polyethylene glycol (PEG) in your dilution scheme may help improve solubility.
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound in your culture medium immediately before treating your cells. Do not store diluted solutions in aqueous buffers for extended periods.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| This compound powder will not dissolve in DMSO. | Insufficient mixing or low temperature. | Sonicate the solution for 10-15 minutes. Gently warm the solution in a 37°C water bath. |
| Precipitate forms immediately upon adding the stock solution to the cell culture medium. | The compound's solubility limit in the aqueous medium has been exceeded. | Lower the final concentration of this compound. When diluting the DMSO stock, add it to the medium while gently vortexing to ensure rapid dispersion. |
| Cloudiness or precipitate appears in the cell culture plate wells after incubation. | The compound is precipitating out of solution over time. The medium components are reacting with the compound. | Decrease the incubation time if possible. Consider using a formulation with solubility enhancers like cyclodextrins or surfactants (use with caution as they can have their own cellular effects). |
| Inconsistent results between experiments. | Incomplete dissolution of the stock solution or precipitation during the experiment. | Always ensure your stock solution is fully dissolved before each use. Prepare fresh dilutions for every experiment. Visually inspect for any signs of precipitation before adding to cells. |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Weighing the compound: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Adding the solvent: Add the calculated volume of high-purity, sterile DMSO to achieve the desired stock concentration (e.g., 20 mM).
-
Dissolving the compound: Vortex the tube for 1-2 minutes. If the compound is not fully dissolved, sonicate the tube in a water bath for 10-15 minutes.
-
Sterilization: It is not recommended to filter-sterilize a concentrated DMSO stock solution as the compound may be retained by the filter. All handling should be done under sterile conditions in a laminar flow hood.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term storage.
Protocol for Treating Cells with this compound
-
Thaw the stock solution: Thaw an aliquot of the this compound stock solution at room temperature.
-
Prepare intermediate dilutions (if necessary): If a very low final concentration is required, it may be necessary to perform serial dilutions of the stock solution in DMSO.
-
Prepare the final working solution: Directly before treating the cells, dilute the stock solution into pre-warmed complete cell culture medium to the desired final concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1%).
-
Treat the cells: Remove the old medium from your cell culture plates and replace it with the medium containing the appropriate concentration of this compound.
-
Vehicle Control: In parallel, treat a set of cells with a vehicle control medium containing the same final concentration of DMSO as the experimental wells.
-
Incubation: Incubate the cells for the desired duration of the experiment.
Signaling Pathways and Experimental Workflows
This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, apoptosis, and inflammation.
Caption: Key signaling pathways modulated by this compound.
JNK/p38 MAPK Pathway
This compound can induce the generation of Reactive Oxygen Species (ROS), which in turn activates the JNK/p38 MAPK signaling pathways.[6] This activation can lead to apoptosis and cell cycle arrest in cancer cells.[6]
Caption: this compound's effect on the JNK/p38 MAPK pathway.
STAT3 Signaling Pathway
This compound has been shown to suppress the phosphorylation of STAT3, a key transcription factor in cell survival and proliferation.[7][8] This inhibition can lead to the downregulation of anti-apoptotic proteins and promote apoptosis in cancer cells.
Caption: this compound's inhibitory effect on the STAT3 pathway.
Experimental Workflow for Solubility Testing
Caption: A logical workflow for preparing and troubleshooting this compound solutions.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Long-term stability of Isolinderalactone in DMSO solution
Welcome to the Technical Support Center for Isolinderalactone. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the long-term stability of this compound in Dimethyl Sulfoxide (DMSO) solution and to offer troubleshooting assistance for related experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound in DMSO solution to ensure long-term stability?
A1: For optimal long-term stability, it is recommended to store this compound stock solutions in DMSO at -80°C. Under these conditions, the solution is expected to be stable for up to one year. If -80°C is not available, storage at -20°C is an alternative, though stability should be monitored more frequently. Avoid repeated freeze-thaw cycles as they can accelerate degradation. For daily or short-term use, aliquoting the stock solution is highly recommended.
Q2: How stable is this compound in DMSO at room temperature or 4°C?
Q3: What are the potential signs of this compound degradation in my DMSO stock solution?
A3: Visual signs of degradation can include a change in the color or clarity of the solution. However, chemical degradation often occurs without any visible changes. The most reliable way to assess the integrity of your this compound stock is through analytical methods such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation.
Q4: Can I repeatedly freeze and thaw my this compound DMSO stock solution?
A4: It is highly recommended to avoid multiple freeze-thaw cycles.[3] Each cycle can introduce moisture from the air into the hygroscopic DMSO, which can lead to hydrolysis of the compound. To circumvent this, prepare small-volume aliquots of your stock solution and store them at -80°C. This allows you to thaw a fresh aliquot for each experiment, preserving the integrity of the remaining stock.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bioactivity in my experiments.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound stock solution | 1. Verify Stock Integrity: Analyze the stock solution using HPLC or LC-MS to check for the presence of the parent compound and any degradation products. Compare the chromatogram to that of a freshly prepared solution or a previously validated stock. 2. Prepare Fresh Stock: If degradation is confirmed or suspected, prepare a fresh stock solution of this compound in high-purity, anhydrous DMSO. 3. Review Storage and Handling: Ensure that the stock solution is stored at -80°C and that aliquots are used to minimize freeze-thaw cycles. |
| Precipitation of this compound in cell culture media | 1. Check Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.1% v/v) to avoid cytotoxicity and precipitation.[4][5][6] 2. Pre-warm Media: Pre-warm the cell culture media to 37°C before adding the this compound-DMSO solution. 3. Gentle Mixing: Add the this compound solution dropwise to the media while gently vortexing or swirling to ensure rapid and uniform dispersion. |
| Interaction with experimental components | 1. Review Experimental Protocol: Check for any incompatible reagents or materials in your experimental setup. This compound is incompatible with strong acids/alkalis and strong oxidizing/reducing agents. |
Problem 2: Appearance of unexpected peaks in my HPLC/LC-MS analysis.
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | 1. Perform Forced Degradation Study: To identify potential degradation products, conduct a forced degradation study under stress conditions (acidic, basic, oxidative, thermal, and photolytic).[7][8][9][10] This will help in confirming if the new peaks correspond to degradation products. 2. Use a Stability-Indicating Method: Employ a validated stability-indicating HPLC or LC-MS method that can resolve this compound from its potential degradation products. |
| Contamination of DMSO or other reagents | 1. Use High-Purity Solvents: Ensure that you are using high-purity, anhydrous DMSO and other HPLC/LC-MS grade solvents. 2. Run a Blank: Inject a sample of the DMSO and other reagents used in your sample preparation to check for any contaminating peaks. |
| Carryover from previous injections | 1. Implement a Thorough Wash Protocol: After each injection, run a wash cycle with a strong solvent (e.g., a high percentage of organic solvent) to clean the column and injection port. |
Data Presentation: Stability of Compounds in DMSO
The following table summarizes general stability data for a large set of compounds stored in DMSO under various conditions. While not specific to this compound, it provides a useful reference for understanding potential stability issues.
| Storage Condition | Duration | Observation | Reference |
| Room Temperature | 3 months | 92% of compounds observed | [1][2] |
| Room Temperature | 6 months | 83% of compounds observed | [1][2] |
| Room Temperature | 1 year | 52% of compounds observed | [1][2] |
| 40°C | 15 weeks | Most compounds were stable | [3][11] |
| -15°C | 11 freeze-thaw cycles | No significant compound loss observed | [3][11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for Sesquiterpene Lactones (Adapted for this compound)
This protocol is based on a validated method for other sesquiterpene lactones and can be adapted and validated for this compound.[12][13][14]
-
Instrumentation: HPLC system with a Diode Array Detector (DAD) or UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid).
-
Start with a lower concentration of acetonitrile and gradually increase to elute the compound and any potential degradation products.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at the λmax of this compound (to be determined, typically in the range of 210-280 nm for similar compounds).
-
Sample Preparation:
-
Prepare a stock solution of this compound in high-purity DMSO (e.g., 10 mM).
-
Dilute the stock solution with the mobile phase to a suitable concentration for analysis (e.g., 100 µM).
-
-
Validation Parameters: The method should be validated for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ) according to ICH guidelines.[15]
Protocol 2: Forced Degradation Study
A forced degradation study is essential to establish the intrinsic stability of this compound and to develop a stability-indicating analytical method.[7][8][9][10]
-
Acid Hydrolysis: Treat the this compound solution with 0.1 M HCl at 60°C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.
-
Base Hydrolysis: Treat the this compound solution with 0.1 M NaOH at 60°C for a specified period. Neutralize the solution before analysis.
-
Oxidative Degradation: Treat the this compound solution with 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Expose the solid compound and the DMSO solution to dry heat (e.g., 80°C).
-
Photolytic Degradation: Expose the solid compound and the DMSO solution to UV light (e.g., 254 nm) and visible light.
Analyze the stressed samples using the validated HPLC or LC-MS method to identify and quantify the degradation products.
Mandatory Visualizations
Caption: Experimental workflow for assessing the long-term stability of this compound in DMSO.
Caption: Troubleshooting logic for inconsistent experimental results with this compound.
Caption: Simplified signaling pathways affected by this compound.
References
- 1. The effect of room-temperature storage on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharmaspec.com [biopharmaspec.com]
- 8. medcraveonline.com [medcraveonline.com]
- 9. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. longdom.org [longdom.org]
- 11. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Validation of analytical procedures using HPLC-ELSD to determine six sesquiterpene lactones in Eremanthus species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. chromatographyonline.com [chromatographyonline.com]
Potential off-target effects of Isolinderalactone in cell-based assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the use of Isolinderalactone (ILL) in cell-based assays. The information is intended for researchers, scientists, and drug development professionals to anticipate and address potential issues related to off-target effects and experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the known primary mechanisms of action for this compound in cancer cell lines?
This compound, a sesquiterpene lactone, has been shown to exert its anti-cancer effects through several primary mechanisms. These include the induction of apoptosis (programmed cell death), autophagy, and cell cycle arrest.[1][2] These effects are often mediated by the generation of reactive oxygen species (ROS) and the modulation of key signaling pathways such as MAPK, STAT3, and JNK.[1][3][4]
Q2: What are the potential off-target effects of this compound that I should be aware of in my cell-based assays?
While specific off-target screening studies are limited, the known mechanisms of action of this compound can lead to broader cellular effects that might be considered "off-target" depending on the experimental context. For instance, the induction of ROS can lead to generalized oxidative stress, affecting various cellular components and functions beyond the intended anti-cancer pathways.[1][2] Furthermore, modulation of major signaling hubs like the MAPK and JNK pathways can have widespread and pleiotropic effects on cellular processes such as inflammation, proliferation, and survival in various cell types, not just cancer cells.[1][4]
Q3: Can this compound affect non-cancerous cell lines?
Some studies suggest that this compound has a degree of selectivity for cancer cells. For example, one study noted that ILL inhibits colorectal cancer cell proliferation to a lesser extent in normal colon epithelial cells.[1] However, given its fundamental mechanisms of action like ROS production and MAPK pathway activation, it is plausible that at higher concentrations or in specific non-cancerous cell types, unintended effects or toxicity could be observed. It is crucial to include non-cancerous control cell lines in your experimental design to assess specificity and potential toxicity.
Q4: Are there any known effects of this compound on angiogenesis?
Yes, this compound has been demonstrated to have anti-angiogenic properties. It can inhibit the proliferation, migration, and tube formation of endothelial cells.[5] Mechanistically, it has been shown to downregulate hypoxia-inducible factor-1α (HIF-1α) and decrease the expression and secretion of vascular endothelial growth factor (VEGF).[5] Therefore, if your experimental system involves co-culture with endothelial cells or if you are studying angiogenesis, these effects should be considered.
Troubleshooting Guides
Issue 1: High levels of cell death observed in control (non-cancerous) cell lines.
-
Possible Cause: The concentration of this compound used may be too high, leading to generalized cytotoxicity through mechanisms like excessive ROS production.
-
Troubleshooting Steps:
-
Perform a dose-response curve: Determine the IC50 (half-maximal inhibitory concentration) for both your cancer and non-cancerous cell lines to identify a therapeutic window.
-
Include a positive control for oxidative stress: Use a known ROS-inducing agent to compare the morphology and viability of your control cells.
-
Co-treatment with an antioxidant: To test if the cytotoxicity is ROS-mediated, pre-treat your control cells with an antioxidant like N-acetylcysteine (NAC) before adding this compound. A rescue of cell viability would suggest that the observed toxicity is due to oxidative stress.[1]
-
Issue 2: Unexpected changes in the expression of genes unrelated to apoptosis or cell cycle.
-
Possible Cause: The broad signaling pathways modulated by this compound (e.g., MAPK, JNK) can affect the expression of a wide range of genes.[1][4]
-
Troubleshooting Steps:
-
Pathway analysis: If you have transcriptomic or proteomic data, perform pathway analysis to see if the unexpectedly regulated genes fall under pathways known to be modulated by MAPK or JNK signaling.
-
Use specific pathway inhibitors: To confirm the involvement of a specific pathway, pre-treat your cells with a known inhibitor of the suspected pathway (e.g., a JNK inhibitor) before this compound treatment and observe if the gene expression changes are reversed.
-
Consult the literature for the specific cell type: The downstream effects of major signaling pathways can be highly cell-type specific. Review literature relevant to your specific cell model to understand the potential ramifications of modulating these pathways.
-
Issue 3: Inconsistent results in cell migration or invasion assays.
-
Possible Cause: this compound has known anti-metastatic and anti-angiogenic effects, which could interfere with migration and invasion assays in a manner that is independent of its cytotoxic effects.[6]
-
Troubleshooting Steps:
-
Separate cytotoxicity from anti-migratory effects: Perform a cytotoxicity assay at the same concentrations and time points as your migration/invasion assay to ensure that the observed effects are not simply due to cell death.
-
Analyze the expression of key migration-related proteins: Assess the expression and activity of proteins involved in cell migration and invasion, such as matrix metalloproteinases (MMPs). This compound has been shown to inhibit MMP-2 activity.[6]
-
Consider the dual role of autophagy: this compound can induce autophagy, which can have both pro-survival and pro-death roles depending on the cellular context. This could lead to variable outcomes in functional assays like migration.
-
Quantitative Data Summary
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay |
| T24 | Bladder Cancer | Not specified, but significant inhibition at 250-350 µM | CCK-8 |
| EJ-1 | Bladder Cancer | Not specified, but significant inhibition at 250-350 µM | CCK-8 |
| SKOV-3 | Ovarian Cancer | Dose-dependent inhibition observed at 5, 10, 20, 50 µM | WST assay |
| OVCAR-3 | Ovarian Cancer | Dose-dependent inhibition observed at 5, 10, 20, 50 µM | WST assay |
| HCT15 | Colorectal Cancer | Not specified, but significant suppression of proliferation | Not specified |
| HCT116 | Colorectal Cancer | Not specified, but significant suppression of proliferation | Not specified |
| A549 | Lung Cancer | Dose-dependent inhibition of invasion at 1, 5, 10 µM | Transwell assay |
Experimental Protocols
1. Cell Viability Assay (WST/CCK-8 Assay)
-
Objective: To determine the effect of this compound on cell proliferation and viability.
-
Methodology:
-
Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) and a vehicle control (DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
Add 10 µL of WST-1 or CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
2. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Objective: To quantify the induction of apoptosis by this compound.
-
Methodology:
-
Seed cells in a 6-well plate and treat with this compound for the desired time.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
Analyze the cells by flow cytometry within 1 hour. The percentage of apoptotic cells (Annexin V positive) is then determined.[7]
-
3. Cell Cycle Analysis (Propidium Iodide Staining)
-
Objective: To determine the effect of this compound on cell cycle progression.
-
Methodology:
-
Treat cells with this compound for the desired time.
-
Harvest and wash the cells with PBS.
-
Fix the cells in cold 70% ethanol overnight at -20°C.
-
Wash the cells with PBS and resuspend in a solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[7]
-
Visualizations
Caption: Signaling pathways modulated by this compound leading to various biological outcomes.
Caption: A logical workflow for troubleshooting unexpected results in this compound assays.
References
- 1. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Death via Mitochondrial Superoxide- and STAT3-Mediated Pathways in Human Ovarian Cancer Cells [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Anti-metastatic effects of this compound via the inhibition of MMP-2 and up regulation of NM23-H1 expression in human lung cancer A549 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Isolinderalactone concentration to minimize toxicity in normal cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isolinderalactone (ILL). The focus is on optimizing its concentration to maximize anti-cancer effects while minimizing toxicity in normal cells.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting concentration range for this compound in cancer cell lines?
A1: Based on published studies, a starting concentration range of 10 µM to 100 µM is recommended for most cancer cell lines. However, the optimal concentration is cell-type dependent. For instance, in colorectal cancer cell lines HCT15 and HCT116, the IC50 values at 24 hours were approximately 22.1 µM and 22.4 µM, respectively[1]. For bladder cancer cell lines T24 and EJ-1, the 48-hour IC50 values were 301.7 µM and 325.8 µM, respectively[2]. It is crucial to perform a dose-response curve for each new cell line to determine the precise IC50.
Q2: How does the toxicity of this compound in normal cells compare to cancer cells?
A2: this compound has demonstrated selective cytotoxicity, with significantly lower toxicity observed in normal cells compared to various cancer cell lines. For example, at a concentration of 40 µM, which induced significant apoptosis in colorectal cancer cells, the viability of normal human colon epithelial cells (CCD 841 CoN) was only reduced by about 20%[1][3]. Similarly, the 48-hour IC50 value for the normal urothelial cell line SV-HUC-1 was 931.8 µM, which is considerably higher than that for bladder cancer cell lines[2].
Q3: What are the known mechanisms of action for this compound?
A3: this compound induces cancer cell death through multiple mechanisms, including:
-
Induction of Apoptosis: It can trigger mitochondria-associated apoptosis by upregulating pro-apoptotic proteins like BAX and BAK1 and activating caspases[1][2][4]. It can also induce apoptosis through the Fas receptor and soluble Fas ligand-mediated pathway[5].
-
Cell Cycle Arrest: ILL has been shown to cause cell cycle arrest at the G0/G1 or G2/M phase, depending on the cancer cell type[1][2][4].
-
Induction of Autophagy: In some cancer cells, ILL can induce autophagy[1][6].
-
Generation of Reactive Oxygen Species (ROS): The anti-cancer effects of ILL are often mediated by an increase in intracellular ROS, which in turn activates signaling pathways like MAPK[1][6].
-
Inhibition of Signaling Pathways: ILL can inhibit key signaling pathways involved in cancer cell survival and proliferation, such as the JAK/STAT3 and JNK pathways[7][8].
Q4: Are there any known methods to mitigate the toxicity of this compound in normal cells?
A4: While this compound shows inherent selectivity for cancer cells, its ROS-mediated mechanism of action suggests a potential strategy for mitigating toxicity. The use of an ROS scavenger, such as N-acetyl cysteine (NAC), has been shown to reverse the cytotoxic effects of ILL[1][6]. However, it is important to note that this would likely also diminish its anti-cancer efficacy. Therefore, the primary strategy for minimizing toxicity in normal cells is to carefully titrate the concentration of ILL to a level that is effective against cancer cells but minimally impacts normal cells.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High toxicity observed in normal control cells. | The concentration of this compound is too high. | Perform a dose-response experiment on both your normal and cancer cell lines to determine a therapeutic window. Start with a lower concentration range and gradually increase it. |
| The normal cell line is unusually sensitive to ROS-induced stress. | Consider pre-treating a subset of normal cells with a low dose of an antioxidant like N-acetyl cysteine (NAC) as a control to confirm if ROS is the primary driver of toxicity. Note that this may also abrogate the anti-cancer effect. | |
| Inconsistent results in cell viability assays. | Issues with the cell viability assay protocol (e.g., MTT, CCK-8). | Ensure proper cell seeding density, incubation times, and complete solubilization of formazan crystals. Refer to detailed assay protocols. |
| Degradation of this compound stock solution. | Prepare fresh stock solutions of this compound in DMSO and store them in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. | |
| No significant anti-cancer effect observed at expected concentrations. | The specific cancer cell line is resistant to this compound. | Verify the reported sensitivity of your cell line from the literature. Consider testing on a different, known-sensitive cell line as a positive control. |
| The incubation time is too short. | Extend the incubation time with this compound (e.g., 48 or 72 hours) to see if a delayed effect is observed. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound (IC50 Values)
| Cell Line | Cell Type | IC50 Value (µM) | Incubation Time (hours) | Reference |
| HCT15 | Human Colorectal Cancer | 22.1 ± 0.3 | 24 | [1] |
| HCT116 | Human Colorectal Cancer | 22.4 ± 0.1 | 24 | [1] |
| CCD 841 CoN | Normal Human Colon Epithelial | > 40 (viability reduced by ~20% at 40 µM) | 24 | [1][3] |
| T24 | Human Bladder Cancer | 301.7 ± 2.734 | 48 | [2] |
| EJ-1 | Human Bladder Cancer | 325.8 ± 2.598 | 48 | [2] |
| SV-HUC-1 | Normal Human Urothelial | 931.8 ± 1.603 | 48 | [2] |
| SKOV-3 | Human Ovarian Cancer | ~10-20 | 48 | [7] |
| OVCAR-3 | Human Ovarian Cancer | ~5-10 | 48 | [7] |
Key Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures[9][10][11].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of the medium containing the desired concentration of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is based on standard flow cytometry procedures for apoptosis detection.
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Combine all cells and centrifuge at 1,500 rpm for 5 minutes.
-
Washing: Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer and analyze the cells immediately using a flow cytometer.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative/PI-positive: Necrotic cells
-
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for assessing this compound's effects.
Caption: ROS-mediated MAPK signaling pathway activated by this compound.
Caption: Inhibition of the JAK/STAT3 signaling pathway by this compound.
References
- 1. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation of A549 human non‑small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. vigo-avocats.com [vigo-avocats.com]
Isolinderalactone Experiments: Technical Support & Troubleshooting Guide
Welcome to the technical support center for Isolinderalactone (ILL) experiments. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered when working with this compound. The following troubleshooting guides and frequently asked questions (FAQs) are formatted to provide direct answers to specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variable levels of apoptosis in our cancer cell lines after treatment with this compound. What could be the cause of this inconsistency?
A1: Inconsistent apoptotic response to this compound can stem from several factors:
-
Cell Line-Specific Mechanisms: The apoptotic effect of ILL is highly dependent on the cancer cell type. For instance, in ovarian cancer cells (SKOV-3 and OVCAR-3), ILL induces apoptosis by increasing mitochondrial superoxide and inactivating the STAT3 pathway.[1] In colorectal cancer cells (HCT15 and HCT116), apoptosis is mediated through the generation of reactive oxygen species (ROS) and activation of the MAPK pathway.[2] Bladder cancer cells (T24 and EJ-1) undergo apoptosis via upregulation of pro-apoptotic proteins BAK1 and BAX.[3][4] Ensure that the cell line you are using has a reported sensitivity to ILL-induced apoptosis.
-
Compound Stability and Handling: this compound, like many natural products, can be sensitive to storage conditions. Improper storage temperature or repeated freeze-thaw cycles of the stock solution can lead to degradation of the compound, reducing its effective concentration and leading to weaker than expected apoptotic induction. It is recommended to prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Solvent Concentration: The vehicle used to dissolve ILL, typically DMSO, can have its own cytotoxic effects at higher concentrations. Ensure that the final concentration of DMSO in your culture medium is consistent across all experiments and is below a toxic threshold for your specific cell line (usually <0.1%).
-
Treatment Duration and Concentration: The apoptotic effect of ILL is both dose- and time-dependent.[1] Suboptimal concentrations or insufficient treatment times may not be adequate to induce a significant apoptotic response. Refer to the dose-response tables below for guidance on effective concentrations in various cell lines.
Q2: Our results for cell cycle arrest are not consistent. Sometimes we see a G0/G1 arrest, and other times a G2/M arrest.
A2: The specific phase of cell cycle arrest induced by this compound is also cell-type specific.
-
G0/G1 Phase Arrest: In human non-small cell lung cancer cells (A549) and bladder cancer cells (T24 and EJ-1), ILL has been shown to induce cell cycle arrest at the G0/G1 phase.[3][5][6] This is often associated with an upregulation of p21.[5][6]
-
G2/M Phase Arrest: In colorectal cancer cells, ILL treatment leads to an arrest in the G2/M phase, which is accompanied by an inhibition of cyclin B, p-cdc2, and p-cdc25c expression.[2][7]
-
Experimental Variability: If you are observing inconsistent results within the same cell line, consider factors such as cell confluency at the time of treatment and the synchronization state of your cell population. Highly confluent or non-synchronized cultures can yield variable cell cycle analysis results.
Q3: We are struggling to reproduce the reported effects of this compound on the STAT3 signaling pathway.
A3: Modulation of the STAT3 pathway by ILL can be nuanced and may depend on the cellular context.
-
Phosphorylation Status: The key event is often the reduction in the phosphorylation of STAT3 at serine 727 and tyrosine 705, rather than a change in total STAT3 levels.[1] Ensure your Western blot analysis specifically targets these phosphorylated forms.
-
Upstream Regulators: In some breast cancer models, ILL's effect on STAT3 is mediated by increasing the expression of Suppressor of Cytokine Signaling 3 (SOCS3).[3][8] The basal expression of SOCS3 in your cell line could influence the responsiveness to ILL.
-
Time-Course of Activation: The inhibition of STAT3 phosphorylation may be a downstream event that occurs after an initial cellular response. Consider performing a time-course experiment to identify the optimal time point for observing this effect.
Quantitative Data Summary
The following tables summarize the effective concentrations of this compound and its observed effects on apoptosis and cell cycle arrest in various cancer cell lines as reported in the literature.
Table 1: Effective Concentrations of this compound for Inducing Apoptosis
| Cell Line | Cancer Type | Effective Concentration (µM) | Observed Apoptotic Effect | Reference |
| SKOV-3 | Ovarian Cancer | 20 | 57.6% PI-positive cells after 48h | [1] |
| OVCAR-3 | Ovarian Cancer | 20 | 33.2% Annexin V-positive cells after 48h | [1] |
| HCT15 | Colorectal Cancer | 40 | 15.9 ± 6.7% increase in apoptotic cells | [2] |
| HCT116 | Colorectal Cancer | 40 | 5.4 ± 1.6% increase in apoptotic cells | [2] |
| T24 | Bladder Cancer | 250 - 350 | 7.40% - 11.23% apoptotic cells | [3] |
| EJ-1 | Bladder Cancer | 250 - 350 | 12.60% - 25.69% apoptotic cells | [3] |
Table 2: Cell Cycle Arrest Induced by this compound
| Cell Line | Cancer Type | Concentration (µM) | Phase of Arrest | Key Molecular Changes | Reference |
| A549 | Non-Small Cell Lung Cancer | Not Specified | G0/G1 | Induction of p21 | [5][6] |
| T24 | Bladder Cancer | 250 - 350 | G0/G1 | Increase in G0/G1 phase cells from 34.36% to 64.62% | [3] |
| EJ-1 | Bladder Cancer | 250 - 350 | G0/G1 | Increase in G0/G1 phase cells from 47.19% to 75.44% | [3] |
| HCT15 | Colorectal Cancer | Not Specified | G2/M | Inhibition of cyclin B, p-cdc2, p-cdc25c | [2] |
| HCT116 | Colorectal Cancer | Not Specified | G2/M | Inhibition of cyclin B, p-cdc2, p-cdc25c | [2] |
Experimental Protocols
1. Cell Viability Assay (WST-1 Assay)
-
Seed cells in a 96-well plate at a density of 5x10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 40 µM) for the desired time periods (e.g., 12, 24, 48 hours). Include a vehicle control (DMSO).
-
Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
2. Apoptosis Analysis (Annexin V-FITC/PI Staining)
-
Seed cells in a 6-well plate and treat with this compound as described above.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry within 1 hour.
3. Cell Cycle Analysis (PI Staining)
-
Following treatment with this compound, harvest and wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.
-
Incubate for 30 minutes at 37°C in the dark.
-
Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle.
4. Western Blot Analysis
-
Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-STAT3, STAT3, Bcl-2, Bax, Cyclin B1, p21, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Signaling Pathway and Workflow Diagrams
Caption: A logical workflow for troubleshooting inconsistent experimental results.
Caption: Cell-type specific signaling pathways of this compound-induced apoptosis.
Caption: Mechanisms of this compound-induced cell cycle arrest in different cancer types.
References
- 1. This compound Induces Cell Death via Mitochondrial Superoxide- and STAT3-Mediated Pathways in Human Ovarian Cancer Cells | MDPI [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits proliferation of A549 human non‑small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the In Vivo Bioavailability of Isolinderalactone
Welcome to the technical support center for researchers working with Isolinderalactone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, particularly concerning its bioavailability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
A1: this compound is a sesquiterpene lactone isolated from the roots of Lindera aggregata. It has demonstrated promising anti-cancer, anti-inflammatory, and neuroprotective activities in preclinical studies[1][2][3][4]. However, as a fat-soluble natural compound, this compound is presumed to have low aqueous solubility, which is a common and significant barrier to its absorption in the gastrointestinal tract after oral administration. Poor absorption leads to low bioavailability, meaning only a small fraction of the administered dose reaches systemic circulation to exert its therapeutic effects. This can result in high dose requirements and variability in experimental outcomes.
Q2: I cannot find any published pharmacokinetic data for this compound. Where should I start?
A2: It is a common challenge for novel natural compounds to lack comprehensive pharmacokinetic data. The recommended starting point is to perform preliminary in vitro characterization and in vivo pilot studies.
-
Solubility and Permeability Assessment: Begin by determining the aqueous solubility of this compound in biorelevant media (e.g., simulated gastric and intestinal fluids). Assessing its permeability using in vitro models like the Parallel Artificial Membrane Permeability Assay (PAMPA) can help classify it according to the Biopharmaceutics Classification System (BCS). This classification will guide your formulation strategy. Given its fat-soluble nature, it is likely a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.
-
Pilot In Vivo Study: Conduct a small-scale pharmacokinetic study in a rodent model (e.g., mice or rats) using a simple suspension of this compound. This will provide initial data on its absorption profile, peak plasma concentration (Cmax), time to reach Cmax (Tmax), and elimination half-life (t1/2). This baseline data is crucial for evaluating the effectiveness of any bioavailability enhancement strategy.
Q3: What are the primary strategies to enhance the bioavailability of a poorly soluble compound like this compound?
A3: The main goal is to increase the dissolution rate and/or solubility of the compound in the gastrointestinal tract. Key strategies include:
-
Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution. Techniques like micronization and nanomilling (to create a nanosuspension) are highly effective.
-
Amorphous Solid Dispersions: Converting the crystalline form of this compound into an amorphous state, typically by dispersing it in a polymer matrix, can significantly enhance its aqueous solubility and dissolution rate.
-
Lipid-Based Formulations: Formulating this compound in lipid-based systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can improve its solubilization in the gut and facilitate its absorption through the lymphatic pathway.
-
Complexation: Using complexing agents like cyclodextrins can increase the solubility of this compound by forming inclusion complexes where the hydrophobic drug molecule is encapsulated within the cyclodextrin cavity.
Q4: Which animal model is most appropriate for in vivo bioavailability studies of this compound?
A4: Rodent models, such as Sprague-Dawley rats or BALB/c mice, are commonly used for initial pharmacokinetic and bioavailability studies due to their well-characterized physiology, ease of handling, and cost-effectiveness. It is important to note that while these models provide valuable preliminary data, direct extrapolation of bioavailability data from animals to humans is not always accurate[5].
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments.
| Problem | Possible Cause | Troubleshooting Steps |
| High variability in plasma concentrations between animals. | 1. Inconsistent dosing volume or technique. 2. Formulation instability (e.g., aggregation or precipitation of this compound). 3. Physiological differences between animals (e.g., food in the stomach). | 1. Ensure accurate and consistent oral gavage technique. 2. Prepare fresh formulations before each experiment and ensure homogeneity. 3. Fast animals overnight before dosing to standardize gastrointestinal conditions. |
| No detectable or very low levels of this compound in plasma. | 1. Poor absorption due to low solubility and/or permeability. 2. Rapid metabolism (first-pass effect) in the gut wall or liver. 3. Insufficient sensitivity of the analytical method. | 1. Implement a bioavailability enhancement strategy (see FAQs and Experimental Protocols). 2. Consider co-administration with a metabolic inhibitor (e.g., a cytochrome P450 inhibitor) in a pilot study to assess the impact of first-pass metabolism. 3. Validate your analytical method to ensure it has a sufficiently low limit of quantification (LLOQ). |
| Precipitation of this compound when preparing a formulation. | 1. The chosen solvent is not suitable for this compound. 2. The concentration of this compound exceeds its solubility limit in the vehicle. | 1. Test a range of pharmaceutically acceptable solvents and co-solvents. 2. Prepare formulations at a lower concentration or consider a solid dispersion or nanosuspension approach where the drug is not fully dissolved in the vehicle. |
| Difficulty in developing a sensitive analytical method for plasma samples. | 1. Interference from plasma components. 2. Low recovery during sample extraction. | 1. Optimize the sample preparation method (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction). 2. Use a more sensitive detection method, such as tandem mass spectrometry (LC-MS/MS). |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension by Wet Media Milling
This protocol describes a common top-down method for particle size reduction to enhance dissolution.
Materials:
-
This compound
-
Stabilizer (e.g., Hydroxypropyl Methylcellulose - HPMC, or Poloxamer 188)
-
Purified water
-
Milling media (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter)
-
Planetary ball mill or a dedicated media mill
Procedure:
-
Preparation of the Suspension:
-
Prepare a 2% (w/v) stabilizer solution in purified water.
-
Disperse this compound in the stabilizer solution to create a pre-suspension at a concentration of 5-10% (w/v). Stir for 30 minutes.
-
-
Milling:
-
Transfer the pre-suspension to the milling chamber containing the milling media. The volume of the media should be approximately 50% of the chamber volume.
-
Mill the suspension at a set speed (e.g., 2000 rpm) and temperature (e.g., 4°C to prevent degradation).
-
Milling time can range from 2 to 24 hours. Monitor the particle size periodically using a dynamic light scattering (DLS) instrument until the desired particle size (typically <200 nm) is achieved.
-
-
Separation and Storage:
-
Separate the nanosuspension from the milling media by filtration or decantation.
-
Store the final nanosuspension at 4°C. For long-term storage, consider lyophilization with a cryoprotectant (e.g., trehalose) to convert it into a solid powder.
-
Protocol 2: Preparation of an this compound Solid Dispersion by Solvent Evaporation
This protocol describes a bottom-up method to create an amorphous solid dispersion.
Materials:
-
This compound
-
Polymer carrier (e.g., Polyvinylpyrrolidone K30 - PVP K30, or HPMC)
-
Organic solvent (e.g., ethanol, methanol, or a mixture)
Procedure:
-
Dissolution:
-
Dissolve both this compound and the polymer carrier (e.g., in a 1:4 drug-to-polymer ratio) in a suitable organic solvent to form a clear solution.
-
-
Solvent Evaporation:
-
Remove the solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
-
Drying and Pulverization:
-
Dry the resulting solid film in a vacuum oven overnight to remove any residual solvent.
-
Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle. Sieve the powder to obtain a uniform particle size.
-
-
Characterization:
-
Confirm the amorphous state of this compound in the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and Powder X-ray Diffraction (PXRD).
-
Protocol 3: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a basic procedure for assessing the oral bioavailability of an this compound formulation.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
This compound formulation (e.g., nanosuspension or solid dispersion reconstituted in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., containing K2EDTA)
-
Anesthetic (e.g., isoflurane)
-
Centrifuge
Procedure:
-
Animal Preparation:
-
Acclimatize the rats for at least one week before the experiment.
-
Fast the rats overnight (12 hours) with free access to water.
-
-
Dosing:
-
Administer the this compound formulation orally via gavage at a specific dose (e.g., 20 mg/kg). Record the exact time of administration.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein or saphenous vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).
-
Place the blood samples into EDTA-containing tubes and immediately place them on ice.
-
-
Plasma Preparation:
-
Centrifuge the blood samples at 4,000 rpm for 10 minutes at 4°C to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Bioanalysis:
-
Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.
-
-
Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters (AUC, Cmax, Tmax, t1/2) using appropriate software to determine the bioavailability of the formulation.
-
Visualizations
Logical Workflow for Enhancing this compound Bioavailability
Caption: A logical workflow for developing and evaluating bioavailability-enhanced formulations of this compound.
Hypothetical Signaling Pathway for this compound Absorption and Metabolism
Caption: A diagram of the potential absorption and first-pass metabolism pathway for this compound, highlighting key bioavailability barriers.
References
- 1. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. research.manchester.ac.uk [research.manchester.ac.uk]
Mitigating the impact of Isolinderalactone on non-target signaling pathways
Welcome to the technical support center for Isolinderalactone (ILL). This resource is designed for researchers, scientists, and drug development professionals to help navigate experimental challenges and mitigate the impact of this compound on non-target signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The primary reported mechanism of this compound is the induction of intracellular Reactive Oxygen Species (ROS).[1][2][3][4] This increase in ROS acts as a key upstream event that triggers multiple downstream signaling cascades, including the activation of the MAPK pathway (ERK, JNK, p38) and modulation of the STAT3 pathway.[1][2][5][6]
Q2: I am observing activation of the MAPK pathway (ERK, JNK, p38) in my experiment, but I am only interested in the effects of this compound on STAT3 signaling. Is this MAPK activation an off-target effect?
A2: In the context of your experiment, MAPK activation can be considered an "off-target" or, more accurately, a parallel effect. Because this compound's induction of ROS is a broad cellular event, it can activate multiple pathways simultaneously.[1][2] If your research goal is to isolate the effects on STAT3, you will need to implement controls to mitigate the confounding effects of ROS-induced MAPK activation.
Q3: How can I confirm that the effects I'm seeing are due to ROS production by this compound?
A3: To confirm the role of ROS, you can pre-treat your cells with a ROS scavenger, such as N-acetyl cysteine (NAC), before adding this compound.[1][4] If the cellular effects (e.g., apoptosis, cell cycle arrest, MAPK activation) are reversed or significantly reduced in the presence of NAC, it strongly indicates that these effects are mediated by ROS.[1][4]
Q4: What is the typical concentration range for using this compound in cell culture experiments?
A4: The effective concentration of this compound can vary significantly depending on the cell line and the biological endpoint being measured. Cytotoxic effects (IC50) in various cancer cell lines have been reported in a wide range, from low micromolar to several hundred micromolar.[1][2][7] It is crucial to perform a dose-response curve for your specific cell line and assay to determine the optimal concentration.
Q5: Besides MAPK and STAT3, what other pathways are known to be affected by this compound?
A5: this compound has been shown to affect several other key cellular processes and pathways. It can induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins and activating caspases.[1][7][8] It also plays a role in inhibiting angiogenesis by downregulating Hypoxia-Inducible Factor-1α (HIF-1α) and Vascular Endothelial Growth Factor (VEGF).[6][8] Furthermore, it can induce autophagy and cause G2/M phase cell cycle arrest.[1][3][4]
Troubleshooting Guides
Issue 1: Isolating a Specific Signaling Pathway
Problem: You want to study this compound's effect on Pathway Y (e.g., STAT3 inactivation), but you observe confounding activation of Pathway X (e.g., MAPK activation), which is also triggered by this compound.
Troubleshooting Steps:
-
Characterize the Dose-Response: Determine the IC50 of this compound for both pathways in your model system. It's possible that one pathway is modulated at a lower concentration than the other.
-
Use a Co-treatment Strategy:
-
To Mitigate ROS-dependent effects: Pre-treat cells with a ROS scavenger like N-acetyl cysteine (NAC) before and during this compound treatment. This can help isolate non-ROS-mediated effects.[1][4]
-
To Mitigate MAPK pathway effects: Pre-treat cells with specific kinase inhibitors (e.g., U0126 for MEK/ERK, SP600125 for JNK, SB203580 for p38) prior to this compound exposure.[1][2]
-
-
Validate with Controls: Always include appropriate controls:
-
Vehicle control (e.g., DMSO).
-
This compound only.
-
Inhibitor/Scavenger only.
-
Co-treatment (Inhibitor/Scavenger + this compound).
-
-
Analyze Pathway-Specific Readouts: Use specific antibodies for phosphorylated and total proteins in your pathways of interest via Western Blot to confirm the specific inhibition.
Issue 2: High Cell Death Obscuring Mechanistic Studies
Problem: The concentration of this compound required to see a specific signaling event (e.g., inhibition of cell migration) is also causing significant apoptosis, making the results difficult to interpret.
Troubleshooting Steps:
-
Perform a Time-Course Experiment: Analyze your signaling event of interest at earlier time points (e.g., 1, 4, 8 hours) before the onset of significant apoptosis, which often occurs later (e.g., 24-48 hours).[2]
-
Use a Pan-Caspase Inhibitor: Co-treat cells with a pan-caspase inhibitor, such as Z-VAD-FMK, to block apoptosis.[2] This can help determine if the signaling event you are studying is independent of the apoptotic machinery.
-
Lower the Concentration: Use the lowest effective concentration of this compound that elicits the desired signaling change without inducing widespread cell death. This requires a careful dose-response analysis.
-
Assess Cell Viability Concurrently: Always run a parallel cell viability assay (e.g., MTT, trypan blue exclusion) under the same conditions as your mechanistic assay to correlate the observed signaling changes with cell health.
Data Presentation
The following table summarizes reported IC50 values for this compound across various cell lines and assays. Note that direct, comparative biochemical assay data (e.g., Kᵢ, Kₔ) for specific off-target kinases is not widely available in the literature. The presented values are primarily from cell-based assays and reflect the compound's overall cellular impact, not necessarily its affinity for a single protein.
| Cell Line | Assay Type | Reported IC50 Value (24h) | Reported IC50 Value (48h) | Reference |
| HCT15 (Colon Cancer) | Cytotoxicity (MTT) | 22.1 ± 0.3 µM | Not Reported | [7] |
| HCT116 (Colon Cancer) | Cytotoxicity (MTT) | 22.4 ± 0.1 µM | Not Reported | [7] |
| T24 (Bladder Cancer) | Cytotoxicity (CCK-8) | 542.4 ± 2.176 µM | 301.7 ± 2.734 µM | [1] |
| EJ-1 (Bladder Cancer) | Cytotoxicity (CCK-8) | 568.7 ± 2.32 µmol/L | 325.8 ± 2.598 µM | [1] |
| SV-HUC-1 (Normal) | Cytotoxicity (CCK-8) | 912.9 ± 1.32 µM | 931.8 ± 1.603 µM | [1] |
| RAW264.7 (Macrophage) | iNOS Inhibition | 0.3 µM | Not Reported | [2] |
| A549 (Lung Cancer) | Invasion Inhibition | ~10 µM (max inhibition) | Not Reported |
Experimental Protocols
Protocol 1: Western Blot Analysis of MAPK and STAT3 Phosphorylation
-
Cell Seeding: Plate cells at a density that will result in 70-80% confluency at the time of harvest.
-
Pre-treatment (Optional): If mitigating an off-target pathway, add the specific inhibitor (e.g., 10 µM U0126 for ERK) or scavenger (e.g., 3 mM NAC for ROS) 1-2 hours before adding this compound.
-
Treatment: Treat cells with the desired concentration of this compound (and co-treatments) for the specified time (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Load 20-30 µg of protein per lane on an SDS-PAGE gel. Transfer proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies (e.g., anti-phospho-ERK, anti-ERK, anti-phospho-STAT3, anti-STAT3, anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signal using an ECL substrate and an imaging system.
Protocol 2: Intracellular ROS Detection using DCFDA
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate or on coverslips for microscopy.
-
Treatment: Treat cells with this compound at various concentrations for the desired time. Include a positive control (e.g., H₂O₂) and a negative control (vehicle).
-
DCFDA Staining: Remove the treatment media and wash cells with PBS. Add 10 µM 2',7'-dichlorofluorescin diacetate (DCFDA) in PBS and incubate for 30 minutes at 37°C in the dark.
-
Measurement: Wash cells again with PBS to remove excess probe.
-
Plate Reader: Measure fluorescence intensity (Excitation: 485 nm, Emission: 535 nm).
-
Microscopy: Visualize the green fluorescence signal in cells.
-
-
Data Analysis: Normalize the fluorescence of treated samples to the vehicle control to determine the fold-change in ROS production.
Visualizations
Caption: Primary signaling pathways modulated by this compound.
References
- 1. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Selectivity profile comparison for certain γ-butyrolactone and oxazolidinone-based ligands on a sigma 2 receptor over sigma 1: a molecular docking approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
Best practices for handling and storing Isolinderalactone powder
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the best practices for handling and storing Isolinderalactone powder. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
1. What is the proper way to store this compound powder?
This compound powder should be stored at -20°C in a tightly sealed container, protected from light and moisture.[1]
2. What are the recommended storage conditions for this compound stock solutions?
For long-term stability, stock solutions of this compound should be stored at -80°C. For short-term use, storage at -20°C for up to one month is acceptable.[1] It is crucial to aliquot the stock solution into smaller, single-use volumes to prevent degradation from repeated freeze-thaw cycles.
3. How do I safely handle this compound powder?
As a sesquiterpene lactone, this compound may cause skin irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses, should be worn at all times.[2] All handling of the powder should be performed in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[1][2] After handling, wash hands thoroughly.[1]
4. What should I do in case of an this compound powder spill?
In the event of a spill, first, ensure the area is well-ventilated and restrict access.[3] Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.[4][5] Collect the absorbed material into a sealed container for proper disposal according to your institution's guidelines.[3][5] Clean the spill area with a suitable solvent, such as ethanol, followed by soap and water.[1]
5. What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1]
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| Precipitation of this compound in cell culture medium | The final concentration of DMSO in the medium is too high, causing the compound to precipitate. The working concentration of this compound is above its solubility limit in the aqueous medium. | Ensure the final concentration of DMSO in the cell culture medium does not exceed 0.1-0.5%. Prepare intermediate dilutions of the stock solution in serum-free medium before adding to the final culture plate. Consider lowering the final working concentration of this compound. |
| Inconsistent or no biological effect observed | Degradation of this compound due to improper storage or repeated freeze-thaw cycles. Inaccurate concentration of the stock solution. | Always store the stock solution at -80°C in single-use aliquots. Prepare fresh dilutions for each experiment. Verify the concentration of the stock solution using a spectrophotometer if possible. |
| High background in cell-based assays | The solvent (DMSO) is causing cytotoxicity at the concentration used. The this compound itself is cytotoxic at the tested concentration. | Run a vehicle control with the same final concentration of DMSO to assess its effect on cell viability. Perform a dose-response curve to determine the optimal non-toxic working concentration of this compound. |
| Difficulty dissolving this compound powder | The powder has absorbed moisture, making it difficult to dissolve. | Ensure the powder is brought to room temperature before opening the vial to prevent condensation. If solubility issues persist, gentle warming and vortexing or sonication can aid in dissolution. |
Experimental Protocols
Preparation of this compound Stock Solution (10 mM)
-
Preparation: Allow the vial of this compound powder to equilibrate to room temperature before opening.
-
Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.
-
Dissolution: Add the appropriate volume of sterile DMSO to achieve a 10 mM concentration. For example, for 1 mg of this compound (Molecular Weight: 244.29 g/mol ), add 409.3 µL of DMSO.
-
Solubilization: Gently vortex or sonicate the solution until the powder is completely dissolved.
-
Storage: Aliquot the stock solution into sterile, single-use microcentrifuge tubes and store at -80°C.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium from the 10 mM stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%. Replace the old medium with the medium containing the different concentrations of this compound and a vehicle control (medium with DMSO only).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C, protected from light.[6]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO or a solubilization solution to each well to dissolve the formazan crystals.[6]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability relative to the vehicle control.
Visualizations
References
- 1. This compound|957-66-4|MSDS [dcchemicals.com]
- 2. lcp-shared.s3.amazonaws.com [lcp-shared.s3.amazonaws.com]
- 3. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]
- 4. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 5. extension.psu.edu [extension.psu.edu]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Isolinderalactone vs. Parthenolide: A Comparative Guide to their Anti-inflammatory Mechanisms
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory mechanisms of two naturally derived sesquiterpene lactones: Isolinderalactone and Parthenolide. By presenting available experimental data, detailed protocols, and visual pathways, this document aims to serve as a valuable resource for researchers investigating novel anti-inflammatory therapeutics.
Overview of Anti-inflammatory Activity
This compound, isolated from the roots of Lindera aggregata, and Parthenolide, the primary bioactive compound in feverfew (Tanacetum parthenium), are both recognized for their potent anti-inflammatory properties. While they share a common chemical classification, their mechanisms of action, though overlapping, exhibit distinct characteristics. This guide delves into their effects on key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB), Mitogen-Activated Protein Kinase (MAPK), the NLRP3 inflammasome, and the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Comparative Analysis of Mechanistic Pathways
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Both this compound and parthenolide have been shown to inhibit this pathway, albeit through potentially different primary targets.
Parthenolide is a well-documented inhibitor of the IκB kinase (IKK) complex, specifically IKKβ.[1] By directly binding to IKKβ, parthenolide prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. This action effectively blocks the nuclear translocation of the NF-κB p65 subunit and subsequent gene transcription.[1]
This compound has also been reported to suppress the NF-κB pathway. While the precise molecular target is still under investigation, evidence suggests it inhibits the phosphorylation and nuclear translocation of p65.[2]
MAPK Signaling Pathway
The MAPK signaling cascade, including ERK, JNK, and p38, plays a crucial role in cellular responses to a variety of stimuli, including inflammation.
Parthenolide has been shown to inhibit the phosphorylation of JNK and p38 MAPK.[1][3] This inhibition contributes to its overall anti-inflammatory effect by modulating the expression of inflammatory mediators.
This compound has also been demonstrated to inhibit the JNK signaling pathway, which is implicated in its pro-apoptotic and anti-inflammatory activities.[4]
NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that, upon activation, triggers the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18.
Parthenolide has been identified as a direct inhibitor of the NLRP3 inflammasome.[5][6][7] It has been shown to inhibit the ATPase activity of NLRP3 and can also directly inhibit caspase-1, the enzyme responsible for cleaving pro-IL-1β and pro-IL-18 into their active forms.[6]
The effect of this compound on the NLRP3 inflammasome is not as well-characterized in the currently available literature.
Nrf2 Pathway
The Nrf2 pathway is a critical regulator of cellular antioxidant responses and also plays a role in suppressing inflammation.[8]
Recent studies suggest that this compound may exert some of its anti-inflammatory effects through the activation of the Nrf2 pathway.[9] Nrf2 activation can lead to the downregulation of pro-inflammatory gene expression, in part by inhibiting the NF-κB pathway.[10][11]
The role of parthenolide in the Nrf2 pathway is less clearly defined in the context of its anti-inflammatory mechanism.
Quantitative Data Comparison
The following tables summarize the available quantitative data for the anti-inflammatory effects of this compound and parthenolide. It is important to note that direct comparative studies are limited, and experimental conditions may vary between studies.
Table 1: Inhibition of NF-κB Activity
| Compound | Assay | Cell Line | Stimulant | IC50 | Reference |
| Parthenolide | NF-κB Luciferase Reporter | THP-1 | LPS | 1.091 - 2.620 µM | [12] |
| Parthenolide | NF-κB Luciferase Reporter | HEK-Blue™ | - | ~15-50 µM | [13] |
| This compound | NF-κB Activity | RAW264.7 | LPS | Not Reported | [2] |
Table 2: Inhibition of Pro-inflammatory Mediators
| Compound | Mediator | Cell Line | Stimulant | IC50 | Reference |
| Parthenolide | IL-6 | THP-1 | LPS | ~1.1 µM | [12] |
| Parthenolide | TNF-α | THP-1 | LPS | ~2.6 µM | [12] |
| Parthenolide | NO | THP-1 | LPS | ~1.5 µM | [12] |
| This compound | NO | RAW264.7 | LPS | Not Reported | [2] |
Experimental Protocols
NF-κB Luciferase Reporter Assay
Objective: To quantify the transcriptional activity of NF-κB in response to treatment with this compound or parthenolide.
Methodology:
-
Cell Culture and Transfection:
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with varying concentrations of this compound or parthenolide for a specified time (e.g., 1 hour).
-
Stimulate the cells with an inflammatory agent such as TNF-α or LPS to activate the NF-κB pathway.[16]
-
-
Cell Lysis and Luciferase Assay:
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.
-
Calculate the percentage of NF-κB inhibition relative to the stimulated control.
-
Western Blot for Phosphorylated p65 (p-p65)
Objective: To qualitatively or semi-quantitatively assess the inhibition of NF-κB p65 phosphorylation.
Methodology:
-
Cell Culture, Treatment, and Lysis:
-
Culture cells to an appropriate confluency.
-
Pre-treat with this compound or parthenolide, followed by stimulation with an inflammatory agent.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification and SDS-PAGE:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.[17]
-
-
Protein Transfer and Immunoblotting:
-
Detection and Analysis:
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
-
Normalize the p-p65 signal to a loading control (e.g., GAPDH or β-actin).
-
Griess Assay for Nitric Oxide (NO) Production
Objective: To measure the amount of nitrite, a stable breakdown product of NO, in cell culture supernatants.
Methodology:
-
Cell Culture and Treatment:
-
Plate cells (e.g., RAW264.7 macrophages) in a 96-well plate.
-
Pre-treat with the test compounds followed by stimulation with LPS.
-
-
Sample Collection:
-
Collect the cell culture supernatant after the incubation period.
-
-
Griess Reaction:
-
Measurement and Quantification:
-
Measure the absorbance at 540-550 nm using a microplate reader.[20]
-
Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
-
ELISA for Pro-inflammatory Cytokines (TNF-α, IL-6)
Objective: To quantify the concentration of specific pro-inflammatory cytokines in cell culture supernatants.
Methodology:
-
Sample Collection:
-
Collect cell culture supernatants after treatment with the compounds and inflammatory stimulant.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α or anti-IL-6).[21][22]
-
Block the plate to prevent non-specific binding.[21]
-
Add the cell culture supernatants and standards to the wells.[21]
-
Add a biotinylated detection antibody that binds to a different epitope on the cytokine.[22]
-
Add streptavidin-HRP conjugate, which binds to the biotinylated detection antibody.[22]
-
Add a chromogenic substrate (e.g., TMB), which is converted by HRP to produce a colored product.[21]
-
Stop the reaction with a stop solution.
-
-
Measurement and Quantification:
-
Measure the absorbance at 450 nm.[21]
-
Calculate the cytokine concentration in the samples based on the standard curve.
-
Conclusion
Both this compound and parthenolide are potent inhibitors of the NF-κB pathway, a central regulator of inflammation. Parthenolide's mechanism is well-established to involve direct inhibition of IKKβ. While this compound also inhibits NF-κB, its precise molecular target and the full extent of its mechanism, including its potential interplay with the Nrf2 pathway, warrant further investigation.
Parthenolide demonstrates clear inhibitory effects on the NLRP3 inflammasome, a key driver of IL-1β-mediated inflammation. The activity of this compound on this pathway remains to be fully elucidated. Both compounds exhibit inhibitory effects on the MAPK pathway, particularly targeting JNK.
This guide highlights the current understanding of the anti-inflammatory mechanisms of this compound and parthenolide. The detailed experimental protocols and pathway diagrams are intended to facilitate further research into these promising natural compounds for the development of novel anti-inflammatory therapies.
References
- 1. Parthenolide Inhibits IκB Kinase, NF-κB Activation, and Inflammatory Response in Cystic Fibrosis Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Parthenolide Has Negative Effects on In Vitro Enhanced Osteogenic Phenotypes by Inflammatory Cytokine TNF-α via Inhibiting JNK Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 6. Anti-inflammatory Compounds Parthenolide and Bay 11-7082 Are Direct Inhibitors of the Inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Parthenolide targets NLRP3 to treat inflammasome-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. research.unipd.it [research.unipd.it]
- 11. researchwithrutgers.com [researchwithrutgers.com]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | Collateral Sensitivity of Parthenolide via NF-κB and HIF-α Inhibition and Epigenetic Changes in Drug-Resistant Cancer Cell Lines [frontiersin.org]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 15. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 17. Western blot analysis of NF-κB p65 and NF-κB phosphorylated (p)p65 [bio-protocol.org]
- 18. Phospho-NF-κB p65 (Ser536) (93H1) Rabbit mAb | Cell Signaling Technology [cellsignal.com]
- 19. Protocol Griess Test [protocols.io]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxic Effects of Isolinderalactone and Other Sesquiterpene Lactones
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic properties of Isolinderalactone with other prominent sesquiterpene lactones, including Parthenolide, Dehydrocostus lactone, Costunolide, and Cynaropicrin. The information presented is curated from various scientific studies to offer an objective overview supported by experimental data, detailed methodologies, and visual representations of key biological processes.
Quantitative Comparison of Cytotoxicity
The cytotoxic potential of these sesquiterpene lactones has been evaluated across a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a key measure of potency, varies depending on the compound and the specific cancer cell type. The following table summarizes the IC50 values, providing a quantitative basis for comparison.
| Compound | Cancer Cell Line | IC50 (µM) |
| This compound | MDA-MB-231 (Breast) | ~20[1] |
| HCT15 (Colorectal) | Not specified, but induced 15.9% apoptosis at 40 µM[2] | |
| HCT116 (Colorectal) | Not specified, but induced 5.4% apoptosis at 40 µM[2] | |
| A549 (Lung) | Not specified, but induced G0/G1 arrest[3] | |
| U-87 MG (Glioblastoma) | Not specified, but inhibited viability[4] | |
| Parthenolide | MCF-7 (Breast) | 9.54 ± 0.82[5] |
| MDA-MB-231 (Breast) | 6-9[6] | |
| SiHa (Cervical) | 8.42 ± 0.76[5] | |
| A549 (Lung) | 4.3[7] | |
| HT-29 (Colon) | 7.0[7] | |
| Dehydrocostus lactone | MDA-MB-231 (Breast) | 21.5[8] |
| MDA-MB-453 (Breast) | 43.2[8] | |
| SK-BR-3 (Breast) | 25.6[8] | |
| HCC70 (Breast) | 1.11[9][10] | |
| MCF-7 (Breast) | 24.70[9][10] | |
| Costunolide | MDA-MB-231 (Breast) | IC50 not specified, but effective at 20 and 40 µM[11] |
| SK-BR-3 (Breast) | 12.76[12] | |
| T47D (Breast) | 15.34[12] | |
| MCF-7 (Breast) | 30.16[12] | |
| Cynaropicrin | MDA-MB-231 (Breast) | Dose-dependent reduction in viability[13] |
| MCF-7 (Breast) | Dose-dependent reduction in viability[13] | |
| HCT116 (Colorectal) | Dose-dependent inhibition of growth[14] | |
| U-87 MG (Glioblastoma) | Time-dependent IC50 in the µM range[15] |
Experimental Protocols
The following are detailed methodologies for common cytotoxicity assays used to evaluate the efficacy of these natural compounds.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a standard method for assessing cell viability.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the sesquiterpene lactone and a vehicle control (e.g., DMSO). Incubate for the desired period (typically 24, 48, or 72 hours).
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The background absorbance at 690 nm is typically subtracted.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Sulforhodamine B (SRB) Assay
This assay is another colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.
-
Cell Fixation: After treatment, gently remove the medium and fix the adherent cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Discard the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on absorbent paper and allow it to air dry.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Remove the SRB solution and quickly wash the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and IC50 values as with the MTT assay.
Signaling Pathways and Mechanisms of Action
Sesquiterpene lactones exert their cytotoxic effects through the modulation of various signaling pathways, often culminating in apoptosis (programmed cell death).
This compound
This compound has been shown to induce apoptosis through multiple pathways. In colorectal cancer cells, it triggers the production of reactive oxygen species (ROS), which in turn activates the MAPK signaling pathway.[2] It also induces mitochondria-associated apoptosis by upregulating cleaved caspase-9 and -3.[2] In glioblastoma cells, this compound regulates the BCL-2/caspase-3/PARP pathway, leading to apoptosis.[4] It suppresses the expression of the anti-apoptotic protein BCL-2 and increases the levels of cleaved caspase-3 and PARP.[4] Furthermore, in non-small cell lung cancer, it can induce apoptosis through the Fas/sFasL pathway.[3]
Apoptotic pathways induced by this compound.
Other Sesquiterpene Lactones
-
Parthenolide: Induces apoptosis through both the mitochondrial (intrinsic) and death receptor (extrinsic) pathways.[16] It can up-regulate p53 and Bax while down-regulating the anti-apoptotic protein Bcl-2.[5] The generation of ROS also plays a role in its apoptotic effects.[17]
-
Dehydrocostus lactone: This compound is known to induce apoptosis and cell cycle arrest. Its mechanisms include the inhibition of the JAK2/STAT3/PLK1 signaling pathway in esophageal squamous cell carcinoma.[18] In laryngeal carcinoma, it activates the mitochondrial apoptosis pathway by inhibiting the PI3K/Akt/Bad pathway and stimulating endoplasmic reticulum stress.[19]
-
Costunolide: The cytotoxic action of Costunolide is often mediated by the generation of ROS.[20][21] This leads to mitochondrial-mediated apoptosis, characterized by an increased Bax/Bcl-2 ratio, loss of mitochondrial membrane potential, and release of cytochrome c.[20][22] It can also activate the JNK and p38 MAPK pathways.[23]
-
Cynaropicrin: This sesquiterpene lactone induces apoptosis in colorectal cancer cells by elevating ROS levels and activating the JNK/p38 MAPK signaling pathway.[14] In lung cancer cells, it has been shown to deactivate the EGFR/AKT signaling pathway.[24]
General workflow for cytotoxicity assessment.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. This compound inhibits proliferation of A549 human non‑small cell lung cancer cells by arresting the cell cycle at the G0/G1 phase and inducing a Fas receptor and soluble Fas ligand-mediated apoptotic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of parthenolide on growth and apoptosis regulatory genes of human cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apoptosis-mediated cytotoxic effects of parthenolide and the new synthetic analog MZ-6 on two breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiproliferative activity of parthenolide against three human cancer cell lines and human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Evaluation of anticancer activity of dehydrocostuslactone in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13-amino derivatives of dehydrocostus lactone display greatly enhanced selective toxicity against breast cancer cells and improved binding energies to protein kinases in silico - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro and in silico evaluation of NF-κB targeted costunolide action on estrogen receptor-negative breast cancer cells--a comparison with normal breast cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Molecular Mechanisms Involved in Sensitivity to the Anti-Cancer Activity of Costunolide in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cynaropicrin, a sesquiterpene lactone, triggers apoptotic cell death in triple negative breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cynaropicrin induces the apoptosis of colorectal cancer cells by elevating reactive oxygen species and activating the JNK/p38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Sesquiterpene Lactone Cynaropicrin Manifests Strong Cytotoxicity in Glioblastoma Cells U-87 MG by Induction of Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Parthenolide induces apoptosis by activating the mitochondrial and death receptor pathways and inhibits FAK-mediated cell invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Dehydrocostus Lactone Induces Apoptosis and Cell Cycle Arrest through Regulation of JAK2/STAT3/PLK1 Signaling Pathway in Human Esophageal Squamous Cell Carcinoma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Dehydrocostus lactone inhibits cell proliferation and induces apoptosis by PI3K/Akt/Bad and ERS signalling pathway in human laryngeal carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Costunolide, an active sesquiterpene lactone, induced apoptosis via ROS-mediated ER stress and JNK pathway in human U2OS cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Constunolide Induces Apoptosis by ROS-mediated Mitochondrial Permeability Transition and Cytochrome C Release [jstage.jst.go.jp]
- 22. Costunolide Induces Autophagy and Apoptosis by Activating ROS/MAPK Signaling Pathways in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Costunolide, a Sesquiterpene Lactone, Suppresses Skin Cancer via Induction of Apoptosis and Blockage of Cell Proliferation [mdpi.com]
- 24. Cynaropicrin inhibits lung cancer proliferation by targeting EGFR/AKT signaling pathway | Tropical Journal of Pharmaceutical Research [ajol.info]
A Comparative Analysis of Isolinderalactone and Donepezil in Neuroprotection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the neuroprotective properties of Isolinderalactone, a natural sesquiterpene lactone, and Donepezil, a widely prescribed acetylcholinesterase inhibitor for Alzheimer's disease. The comparison focuses on their mechanisms of action, efficacy in preclinical models, and the underlying signaling pathways, supported by experimental data.
Executive Summary
Donepezil, the standard of care for symptomatic treatment of Alzheimer's disease, exerts neuroprotective effects through multiple mechanisms beyond its primary function of inhibiting acetylcholine breakdown. These include modulation of amyloid-beta (Aβ) pathology, anti-inflammatory actions, and activation of pro-survival signaling pathways like PI3K/Akt. This compound, a compound isolated from Lindera aggregata, has emerged as a promising neuroprotective agent, primarily through its potent inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway, a key mediator of neuronal apoptosis and inflammation. Preclinical evidence suggests that this compound may offer superior neuroprotective effects compared to Donepezil in certain Alzheimer's disease models.
Quantitative Data Comparison
The following tables summarize the quantitative data from preclinical studies, providing a direct comparison of the neuroprotective efficacy of this compound and Donepezil.
Table 1: In Vitro Neuroprotective Effects
| Parameter | This compound | Donepezil | Experimental Model |
| Neuroprotection against Aβ-induced toxicity | Data not available | Concentration-dependent reduction in LDH release[1] | Primary rat septal neurons |
| Neuroprotection against glutamate-induced toxicity | Data not available | Concentration-dependent reduction in LDH release (e.g., 43.8% reduction at 1 µM)[2] | Primary rat cortical neurons |
| Anti-apoptotic effect | Significantly reduced apoptosis[3] | Prevented nuclear fragmentation and apoptosis[4] | PC12 cells (Aβ-induced) / Rat cortical neurons (glutamate-induced) |
| IC50 (Non-neuroprotection context) | 22.1 ± 0.3 µM (HCT15 cancer cells)[5] | Not applicable | HCT15 colorectal cancer cells |
Table 2: In Vivo Neuroprotective Effects in Animal Models of Alzheimer's Disease
| Parameter | This compound (10 mg/kg) | Donepezil (5 mg/kg) | Animal Model |
| Effect on Amyloid-β Pathology | Reduced amyloid deposition[3] | Reduced soluble Aβ1-40 and Aβ1-42, plaque number, and burden[6] | APP/PS1 mice / Tg2576 mice |
| Effect on Neuroinflammation | Reduced neuroinflammation[3] | Attenuated microglial activation[7] | APP/PS1 mice / 5xFAD mice |
| Effect on Neuronal Apoptosis | Reduced neuron apoptosis[3] | Data not available | APP/PS1 mice |
| Cognitive Improvement (Morris Water Maze) | Superior improvement in cognitive dysfunction[3][8] | Improved deficits in contextual and cued memory[6] | APP/PS1 mice / Tg2576 mice |
| Synaptic Density | Data not available | Significantly increased synaptic density[6][9] | Tg2576 mice |
Signaling Pathways
The neuroprotective effects of this compound and Donepezil are mediated by distinct signaling pathways.
This compound: Inhibition of the JNK Signaling Pathway
This compound exerts its neuroprotective effects primarily by inhibiting the JNK signaling cascade. In the context of neurodegenerative diseases, stressors like amyloid-beta activate this pathway, leading to the phosphorylation of downstream targets that promote apoptosis and inflammation. By inhibiting JNK, this compound effectively blocks these detrimental processes.
Donepezil: Multi-target Neuroprotective Pathways
Donepezil's neuroprotective actions are more multifaceted. Beyond its primary role as an acetylcholinesterase inhibitor, it activates the pro-survival PI3K/Akt pathway and modulates the MAPK pathway. These actions collectively contribute to its ability to protect neurons from various insults.
References
- 1. Neuroprotection by donepezil against glutamate excitotoxicity involves stimulation of α7 nicotinic receptors and internalization of NMDA receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 3. This compound Ameliorates the Pathology of Alzheimer's Disease by Inhibiting the JNK Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nicotinic acetylcholine receptor-mediated neuroprotection by donepezil against glutamate neurotoxicity in rat cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of Donepezil on Amyloid-β and Synapse Density in the Tg2576 Mouse Model of Alzheimer's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. alzped.nia.nih.gov [alzped.nia.nih.gov]
Cross-Validation of Isolinderalactone's Mechanism of Action in Diverse Cancer Types: A Comparative Guide
Isolinderalactone (ILL), a sesquiterpene lactone extracted from the root of Lindera aggregata, has demonstrated significant anti-tumor activities across a spectrum of cancer types. This guide provides a comparative analysis of its mechanisms of action, cross-validating its effects in different cancer cell lines and models. The primary modes of action for this compound involve the induction of apoptosis, autophagy, and cell cycle arrest through various signaling pathways.
Core Mechanisms of Action: A Comparative Overview
This compound's anti-cancer efficacy stems from its ability to modulate multiple cellular pathways, often in a cancer-type specific manner. The most consistently reported mechanisms are the induction of reactive oxygen species (ROS)-mediated oxidative stress and the inhibition of the STAT3 signaling pathway.
Reactive Oxygen Species (ROS)-Mediated Effects
In colorectal cancer, this compound has been shown to significantly increase the intracellular accumulation of ROS.[1][2] This elevation in oxidative stress triggers a cascade of events, including apoptosis, autophagy, and cell cycle arrest at the G2/M phase.[1][2] The pro-apoptotic effects are mediated through the activation of the MAPK signaling pathway and the upregulation of cleaved caspases-9 and -3.[1][2] The induction of autophagy is evidenced by increased levels of LC3B.[1][2] Notably, the effects of this compound in colorectal cancer cells can be reversed by the ROS scavenger N-acetyl cysteine (NAC), confirming the central role of oxidative stress in its mechanism.[1][2]
STAT3 Signaling Pathway Inhibition
A key mechanism of this compound in ovarian and breast cancer is the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[3][4][5] In ovarian cancer cells, ILL treatment leads to a decrease in the phosphorylation of STAT3 at both serine 727 and tyrosine 705, which in turn downregulates the expression of survivin, a STAT3-regulated anti-apoptotic protein.[3] This inactivation of the STAT3 pathway is linked to the upregulation of mitochondrial superoxide and the downregulation of mitochondrial superoxide dismutase 2 (SOD2).[3] In triple-negative breast cancer, this compound induces the expression of Suppressor of Cytokine Signaling 3 (SOCS3) by inhibiting microRNA-30c, leading to the suppression of STAT3 phosphorylation and subsequent apoptosis.[4][6]
Quantitative Analysis of this compound's Effects
The following tables summarize the quantitative data on the effects of this compound across different cancer cell lines.
Table 1: Apoptosis and Cell Cycle Arrest Induced by this compound
| Cancer Type | Cell Line(s) | Concentration (µM) | Effect | Key Findings | Reference(s) |
| Colorectal Cancer | HCT15, HCT116 | 40 | Induction of Apoptosis | Increased apoptotic cells by 15.9% (HCT15) and 5.4% (HCT116).[7] | [1][2][7] |
| Colorectal Cancer | HCT15, HCT116 | Not Specified | G2/M Phase Arrest | Inhibition of cyclin B, p-cdc2, and p-cdc25c; upregulation of p21.[1][2] | [1][2] |
| Bladder Cancer | T24, EJ-1 | 250, 350 | Induction of Apoptosis | Apoptotic cells increased to 7.40% and 11.23% in T24, and 12.60% and 25.69% in EJ-1.[8] | [8][9] |
| Bladder Cancer | T24, EJ-1 | 250, 350 | G0/G1 Phase Arrest | G0/G1 phase cells increased to 46.42% and 64.62% in T24, and 65.10% and 75.44% in EJ-1.[8] | [8][9] |
| Ovarian Cancer | SKOV-3, OVCAR-3 | Not Specified | SubG1 Phase Increase | Significant increase in the proportion of cells in the subG1 phase.[3] | [3] |
Table 2: In Vivo Efficacy of this compound
| Cancer Type | Animal Model | Dosage | Tumor Inhibition Rate | Key Findings | Reference(s) |
| Bladder Cancer | T24 and EJ-1 Tumor-bearing Mice | 10 mg/kg (low), 20 mg/kg (high) | T24: 71.58% (low), 75.24% (high); EJ-1: 43.89% (low), 47.43% (high) | Significant tumor growth inhibition. | [8][9] |
| Breast Cancer | Xenograft Breast Tumor | Not Specified | Not Specified | Induced apoptosis in the xenograft tumor. | [4] |
| Glioblastoma | Human GBM Xenograft Mouse Model | Not Specified | Not Specified | Significantly reduced tumor growth and vessels. | [10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for assessing its anti-cancer effects.
Figure 1: this compound-induced ROS-mediated signaling cascade in colorectal cancer.
Figure 2: STAT3 signaling inhibition by this compound in ovarian and breast cancer.
Figure 3: A generalized workflow for evaluating the in vitro anti-cancer effects of this compound.
Cross-Cancer Type Comparison and Alternative Treatments
This compound exhibits a multi-pronged attack on cancer cells, with its specific molecular targets varying to some extent depending on the cancer type. For instance, in colorectal cancer, the ROS-MAPK axis is prominent[1][2], while in ovarian and breast cancers, the inhibition of the STAT3 pathway is a key mechanism.[3][4][5] In bladder cancer, this compound induces apoptosis and G0/G1 cell cycle arrest by upregulating pro-apoptotic proteins BAK1 and BAX and promoting CYCS release.[8][9] Furthermore, in glioblastoma, it demonstrates anti-angiogenic properties by downregulating HIF-1α, HIF-2α, and VEGF.[10] In lung cancer, it has shown anti-metastatic effects by inhibiting MMP-2 and β-catenin.[11]
Compared to conventional chemotherapeutic agents that often have a single mode of action, this compound's ability to target multiple pathways could be advantageous in overcoming drug resistance. For example, its efficacy in triple-negative breast cancer, a subtype with limited targeted therapy options, highlights its potential.[4] Further research is warranted to directly compare the efficacy and side-effect profiles of this compound with standard-of-care treatments for these various cancers.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
-
Human bladder cancer cell lines T24 and EJ-1 are seeded in 96-well plates.
-
After adherence, the cells are treated with varying concentrations of this compound (0, 10, 20, 50, 100, 200, 400, 600, 800, and 1000 μmol/L) for a specified duration.
-
Following treatment, Cell Counting Kit-8 (CCK-8) solution is added to each well and incubated.
-
The absorbance is measured at a specific wavelength using a microplate reader to determine the cell proliferation inhibition rate.[9]
Apoptosis Analysis (Flow Cytometry)
-
Cancer cells are treated with different concentrations of this compound.
-
After treatment, both adherent and floating cells are collected.
-
The cells are washed with phosphate-buffered saline (PBS).
-
Cells are then resuspended in binding buffer and stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
The stained cells are analyzed by a flow cytometer to quantify the percentage of apoptotic cells.[8]
Western Blot Analysis
-
Cells are treated with this compound and then lysed to extract total protein.
-
Protein concentration is determined using a BCA protein assay kit.
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., cleaved caspase-3, p-STAT3, β-actin).
-
After washing, the membrane is incubated with a corresponding secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Reactive Oxygen Species (ROS) Detection
-
Cancer cells are treated with this compound for the desired time.
-
The cells are then incubated with a fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFDA), which becomes fluorescent in the presence of ROS.
-
The fluorescence intensity, which is proportional to the intracellular ROS levels, is measured using a flow cytometer or a fluorescence microscope.[1]
References
- 1. mdpi.com [mdpi.com]
- 2. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS-Mediated Signaling in Colorectal Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Induces Cell Death via Mitochondrial Superoxide- and STAT3-Mediated Pathways in Human Ovarian Cancer Cells [mdpi.com]
- 4. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. This compound Induces Apoptosis, Autophagy, Cell Cycle Arrest and MAPK Activation through ROS–Mediated Signaling in Colorectal Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. spandidos-publications.com [spandidos-publications.com]
Isolinderalactone vs. Standard Chemotherapy in Bladder Cancer: A Comparative Efficacy Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the pre-clinical efficacy of Isolinderalactone (ILL), a natural sesquiterpene lactone, against standard-of-care chemotherapy agents, cisplatin and gemcitabine, in the context of bladder cancer. The data presented is derived from in vitro and in vivo studies on established human bladder cancer cell lines, offering a quantitative and mechanistic overview to inform further research and development.
In Vitro Cytotoxicity: A Head-to-Head Look
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting cancer cell growth. The following tables summarize the IC50 values for this compound, cisplatin, and gemcitabine in the T24 and EJ-1 human bladder cancer cell lines.
| This compound (ILL) | Cell Line | IC50 (24-hour treatment) |
| T24 | 542.4 ± 2.176 µmol/L[1] | |
| EJ-1 | 568.7 ± 2.32 µmol/L[1] | |
| SV-HUC-1 (normal urothelial cells) | 912.9 ± 1.32 µmol/L[1] |
| Cisplatin | Cell Line | IC50 (various treatment durations) |
| T24 | 8.68 ± 1.31 µM (48h)[2] | |
| T24 | 7.637 µM (72h)[3] | |
| EJ-1 | Sensitive to cisplatin[4] |
| Gemcitabine | Cell Line | IC50 (various treatment durations) |
| T24 | 3 nM (unknown duration)[5] | |
| T24 | Selectively kills bladder cancer cell lines[6] |
In Vivo Efficacy: Tumor Growth Inhibition in Xenograft Models
In a study utilizing a xenograft mouse model, this compound demonstrated significant inhibition of tumor growth derived from both T24 and EJ-1 bladder cancer cells.
| This compound (ILL) In Vivo Efficacy | T24 Xenograft | EJ-1 Xenograft |
| Low Dose (10 mg/kg) | 47.43% tumor inhibition[1] | 43.89% tumor inhibition[1] |
| High Dose (20 mg/kg) | 75.24% tumor inhibition[1] | 71.58% tumor inhibition[1] |
Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest
This compound has been shown to induce apoptosis in bladder cancer cells through the mitochondrial pathway. This involves the upregulation of pro-apoptotic proteins BAK1 and BAX, leading to the release of cytochrome C.[1] Furthermore, ILL treatment leads to G0/G1 phase cell cycle arrest in a concentration-dependent manner.[1]
Cisplatin , a platinum-based chemotherapeutic, primarily functions by forming DNA adducts, which obstruct DNA replication and transcription, ultimately triggering apoptosis.[7][8] The apoptotic cascade initiated by cisplatin can involve both intrinsic (mitochondrial) and extrinsic pathways.[9]
Gemcitabine , a nucleoside analog, is converted into its active triphosphate form within the cell. This active metabolite is incorporated into DNA, leading to the inhibition of DNA synthesis and subsequent apoptosis.[10][11]
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways involved in the pro-apoptotic effects of this compound, Cisplatin, and Gemcitabine in bladder cancer cells.
Experimental Protocols
Cell Viability Assay (CCK-8)
-
Cell Seeding: T24 and EJ-1 bladder cancer cells were seeded in 96-well plates at a density of 5,000 cells per well and incubated overnight.
-
Drug Treatment: Cells were treated with various concentrations of this compound (0-1000 µmol/L), cisplatin, or gemcitabine for the indicated time periods (e.g., 24, 48, or 72 hours).
-
CCK-8 Reagent Addition: 10 µL of Cell Counting Kit-8 (CCK-8) solution was added to each well.
-
Incubation: The plates were incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance at 450 nm was measured using a microplate reader to determine cell viability. The IC50 values were calculated from the dose-response curves.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)
-
Cell Treatment: T24 and EJ-1 cells were treated with the desired concentrations of this compound, cisplatin, or gemcitabine for a specified duration.
-
Cell Harvesting: Both floating and adherent cells were collected, washed with PBS, and resuspended.
-
Staining: Cells were stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.
-
Flow Cytometry Analysis: The stained cells were analyzed using a flow cytometer. Annexin V-positive/PI-negative cells were considered early apoptotic, while Annexin V-positive/PI-positive cells were considered late apoptotic or necrotic.
In Vivo Xenograft Mouse Model
-
Cell Implantation: T24 or EJ-1 cells were subcutaneously injected into the flank of nude mice.
-
Tumor Growth: Tumors were allowed to grow to a palpable size.
-
Drug Administration: Mice were randomly assigned to treatment groups and received intraperitoneal injections of either vehicle control or this compound at specified doses (e.g., 10 mg/kg or 20 mg/kg) for a designated period (e.g., 25 days).
-
Tumor Measurement: Tumor volume was measured regularly throughout the experiment.
-
Endpoint Analysis: At the end of the study, tumors were excised, weighed, and further analyzed by methods such as hematoxylin-eosin (H&E) staining and immunohistochemistry to assess tumor morphology and protein expression.
Experimental Workflow Diagram
References
- 1. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. oaepublish.com [oaepublish.com]
- 4. MicroRNA-218 Increases the Sensitivity of Bladder Cancer to Cisplatin by Targeting Glut1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of cisplatin resistance in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selective cytotoxicity of gemcitabine in bladder cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. patientpower.info [patientpower.info]
- 8. Cisplatin in cancer therapy: molecular mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 9. m.youtube.com [m.youtube.com]
- 10. urology-textbook.com [urology-textbook.com]
- 11. Gemcitabine in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Isolinderalactone and Other Natural Compounds for Angiogenesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. The inhibition of angiogenesis is a promising strategy for cancer therapy. A plethora of natural compounds have been investigated for their anti-angiogenic properties, offering a rich source for the development of novel therapeutics. This guide provides a head-to-head comparison of Isolinderalactone, a sesquiterpene lactone, with other well-known natural anti-angiogenic compounds: Quercetin, Curcumin, and Resveratrol. The comparison is based on available experimental data from in vitro and in vivo studies, focusing on their efficacy in inhibiting key steps of angiogenesis and their underlying molecular mechanisms.
Comparative Analysis of Anti-Angiogenic Activity
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound, Quercetin, Curcumin, and Resveratrol. It is important to note that the experimental conditions, such as cell types, compound concentrations, and assay durations, may vary across different studies, making direct comparisons challenging. The data presented here is intended to provide a comparative overview based on available literature.
Table 1: In Vitro Anti-Angiogenic Activities
| Compound | Assay | Cell Line | Concentration | Observed Effect | Citation(s) |
| This compound | Tube Formation | HBMECs | 2 µg/mL | Suppression of HCM-driven tube formation | [1] |
| Migration | HBMECs | 2 µg/mL | Suppression of HCM-driven migration | [1] | |
| Proliferation | HBMECs | Not Specified | Significantly inhibited proliferation in the presence of VEGF | [2][3] | |
| Quercetin | Tube Formation | HUVECs | 20 and 40 µmol/L | Effectively reduced the width and length of endothelial tubes | [4] |
| Tube Formation | RF/6A | >100 µM | IC50 > 100 µM | [5] | |
| Migration | RF/6A | Not Specified | Significantly inhibited migration in a dose-dependent manner | [5] | |
| Proliferation | RF/6A | 10, 50, 100 µM | 12%, 29%, and 79% inhibition, respectively | [5] | |
| Curcumin | Tube Formation | HIMECs | 10 µM | Inhibition of VEGF-induced tube formation | [6] |
| Migration | HIMECs | 10 µM | Inhibition of VEGF-induced migration | [6] | |
| Proliferation | T241-VEGF | 31.97 µM | IC50 for inhibition of proliferation | [7] | |
| Proliferation | HCT-116 | 10 ± 0.03 µM | IC50 for inhibition of proliferation | [8] | |
| Proliferation | LoVo | 20 ± 0.05 µM | IC50 for inhibition of proliferation | [8] | |
| Resveratrol | Tube Formation | EPCs | Not Specified | Reversed AGE-impaired tube formation | |
| Proliferation | ECV304 HUVECs | 54.5 µM | IC50 after 48h of treatment | [9] | |
| Proliferation | 4T1 | 93 µM | IC50 | [10] |
HBMECs: Human Brain Microvascular Endothelial Cells; HUVECs: Human Umbilical Vein Endothelial Cells; HIMECs: Human Intestinal Microvascular Endothelial Cells; RF/6A: Rhesus Choroid-Retina Endothelial Cells; T241-VEGF: T241 mouse fibrosarcoma cells engineered to express VEGF; HCT-116, LoVo: Human colorectal cancer cell lines; 4T1: Mouse breast cancer cell line; EPCs: Endothelial Progenitor Cells; HCM: Hypoxic Conditioned Medium; VEGF: Vascular Endothelial Growth Factor; AGEs: Advanced Glycation End-products; IC50: Half-maximal inhibitory concentration.
Table 2: In Vivo and Ex Vivo Anti-Angiogenic Activities
| Compound | Assay | Model | Dose/Concentration | Observed Effect | Citation(s) |
| This compound | Matrigel Plug | Mice | Not Specified | Strongly reduced HCM-triggered angiogenesis | [11][1] |
| GBM Xenograft | Mice | Not Specified | Significantly reduced tumor growth and vessels | [2][3] | |
| Quercetin | Matrigel Plug | Mice | 20 µg | Significantly inhibited VEGF-induced angiogenesis | [4] |
| Rat Aortic Ring | Ex vivo | 20 and 40 µmol/L | Inhibited micro-vessel growth | [4] | |
| CAM Assay | Chick Embryo | 20 and 40 µmol/egg | Drastically reduced vascular density | [4] | |
| Curcumin | Peritoneal Angiogenesis | Mice | Not Specified | Potent angioinhibitory compound | [12] |
| CAM Assay | Chick Embryo | Not Specified | Potent angioinhibitory compound | [12] | |
| T241-VEGF Tumor | Mice | Not Specified | Significantly suppressed tumor growth in a dose-dependent manner | [7] | |
| Resveratrol | Rat Aortic Ring | Ex vivo | Not Specified | Angiogenesis inhibitor | [9] |
| Glioma Model | Rats | 40 mg/kg/day | Decreased Microvessel Density (MVD) in gliomas | [9] |
GBM: Glioblastoma; CAM: Chorioallantoic Membrane.
Experimental Protocols
Detailed methodologies for the key experimental assays cited in this guide are provided below to facilitate reproducibility and further investigation.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.
-
Preparation of Matrix Gel: Thaw Matrigel or another suitable basement membrane extract at 4°C overnight. Pipette 50-100 µL of the cold Matrigel into each well of a pre-chilled 96-well plate and spread evenly. Incubate the plate at 37°C for 30-60 minutes to allow the gel to solidify.
-
Cell Seeding: Harvest endothelial cells (e.g., HUVECs or HBMECs) and resuspend them in appropriate growth medium. Seed the cells onto the solidified Matrigel at a density of 1-2 x 10^4 cells per well.
-
Treatment: Add the test compounds (this compound, Quercetin, Curcumin, or Resveratrol) at desired concentrations to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., VEGF).
-
Incubation: Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 4-18 hours.
-
Quantification: Visualize the tube formation using a microscope. The extent of angiogenesis can be quantified by measuring parameters such as the number of branch points, total tube length, and the area covered by the tube network using imaging software.
Rat Aortic Ring Sprouting Assay
This ex vivo assay evaluates the sprouting of new microvessels from aortic explants.
-
Aorta Excision: Euthanize a rat and aseptically dissect the thoracic aorta. Carefully remove the surrounding fibro-adipose tissue.
-
Ring Preparation: Cut the aorta into 1-2 mm thick rings.
-
Embedding in Matrix: Place a layer of cold Matrigel or collagen gel at the bottom of a 24- or 48-well plate and allow it to polymerize at 37°C. Place an aortic ring on top of the gel and cover it with another layer of the matrix.
-
Treatment: After the top layer has solidified, add culture medium containing the test compounds or vehicle control.
-
Incubation: Incubate the plate at 37°C with 5% CO2 for several days (typically 7-14 days), changing the medium every 2-3 days.
-
Quantification: Monitor the outgrowth of microvessels from the aortic rings daily using a microscope. The extent of angiogenesis can be quantified by measuring the length and number of sprouts.
In Vivo Matrigel Plug Assay
This in vivo assay assesses angiogenesis by implanting a Matrigel plug containing pro-angiogenic factors and test compounds into mice.
-
Plug Preparation: Mix cold liquid Matrigel with a pro-angiogenic factor (e.g., VEGF or bFGF) and the test compound or vehicle control. Keep the mixture on ice to prevent premature polymerization.
-
Injection: Subcutaneously inject 0.5-1.0 mL of the Matrigel mixture into the flank of an immunodeficient mouse. The Matrigel will form a solid plug at body temperature.
-
Incubation: Allow the plug to remain in the mouse for a period of 7-21 days.
-
Analysis: Excise the Matrigel plug and quantify the extent of angiogenesis. This can be done by measuring the hemoglobin content within the plug using Drabkin's reagent, which correlates with the amount of blood vessel formation. Alternatively, the plug can be fixed, sectioned, and stained with endothelial cell markers (e.g., CD31) for immunohistochemical analysis of microvessel density.
Signaling Pathways and Mechanisms of Action
The anti-angiogenic effects of these natural compounds are mediated through their interference with key signaling pathways involved in angiogenesis, primarily the VEGF signaling cascade.
VEGF Signaling Pathway in Angiogenesis
Vascular Endothelial Growth Factor (VEGF) is a potent pro-angiogenic factor that binds to its receptor, VEGFR2, on endothelial cells, triggering a cascade of downstream signaling events that promote cell proliferation, migration, and survival, ultimately leading to the formation of new blood vessels.
Caption: Simplified VEGF signaling pathway in endothelial cells.
Mechanisms of Inhibition by Natural Compounds
This compound, Quercetin, Curcumin, and Resveratrol inhibit angiogenesis by targeting different components of the VEGF signaling pathway and other related processes.
Caption: Inhibition of angiogenesis signaling by natural compounds.
Conclusion
This compound, Quercetin, Curcumin, and Resveratrol all demonstrate significant anti-angiogenic properties by targeting various stages of the angiogenic cascade, primarily through the inhibition of the VEGF signaling pathway. While this compound shows promise, particularly in the context of glioblastoma, Quercetin, Curcumin, and Resveratrol have been more extensively studied against a broader range of cancer types.
The available data suggests that all four compounds are potent inhibitors of endothelial cell proliferation, migration, and tube formation. However, a direct comparison of their potency is challenging due to the lack of standardized head-to-head studies. Future research should focus on comparative studies using identical experimental conditions to definitively establish the relative efficacy of these promising natural compounds. Such studies will be crucial for guiding the selection and development of the most effective natural product-based anti-angiogenic therapies for cancer treatment.
References
- 1. This compound inhibits glioblastoma cell supernatant-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quercetin Inhibits Angiogenesis Mediated Human Prostate Tumor Growth by Targeting VEGFR- 2 Regulated AKT/mTOR/P70S6K Signaling Pathways | PLOS One [journals.plos.org]
- 5. iovs.arvojournals.org [iovs.arvojournals.org]
- 6. Curcumin inhibits VEGF-mediated angiogenesis in human intestinal microvascular endothelial cells through COX-2 and MAPK inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Curcumin inhibits angiogenesis and improves defective hematopoiesis induced by tumor-derived VEGF in tumor model through modulating VEGF-VEGFR2 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Curcumin effects on cell proliferation, angiogenesis and metastasis in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Cytotoxicity Effect of Resveratrol: Cell Cycle Arrest and Induced Apoptosis of Breast Cancer 4T1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Molecular mechanisms of anti-angiogenic effect of curcumin - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Molecular Targets of Isolinderalactone: A Comparative Guide Using siRNA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the identified molecular targets of Isolinderalactone, a promising natural compound with demonstrated anti-cancer properties. We delve into the validation of these targets using small interfering RNA (siRNA) as a powerful tool for confirming drug-target engagement and mechanism of action. Furthermore, we present a comparative analysis of this compound with established chemotherapeutic agents, supported by available experimental data, to contextualize its potential in the landscape of cancer therapeutics.
Introduction to this compound and its Molecular Targets
This compound, a sesquiterpene lactone extracted from the root of Lindera aggregata, has garnered significant interest for its anti-proliferative, pro-apoptotic, and anti-inflammatory activities across various cancer cell lines.[1][2][3][4] Preclinical studies have identified several key molecular targets and signaling pathways that are modulated by this compound, primarily focusing on its ability to induce cancer cell death and inhibit tumor growth. The most prominently identified molecular targets include components of the Signal Transducer and Activator of Transcription 3 (STAT3) and the p38 Mitogen-Activated Protein Kinase (p38 MAPK) signaling pathways.[1][5]
Validating Molecular Targets with siRNA: A Methodological Approach
The gold standard for validating the specific molecular targets of a compound like this compound is the use of siRNA. By specifically silencing the expression of a target protein, researchers can determine if the compound's biological effects are attenuated, thereby confirming a direct link between the drug, its target, and the observed cellular phenotype. While direct experimental validation of this compound's targets using siRNA is not yet extensively published, this section outlines a detailed experimental protocol for such a validation study, based on established methodologies.[6][7][8]
Experimental Workflow for siRNA-mediated Target Validation
The following diagram illustrates a typical workflow for validating the molecular targets of this compound using siRNA.
Caption: Workflow for siRNA-mediated validation of this compound's molecular targets.
Detailed Experimental Protocols
1. siRNA Transfection
-
Cell Seeding: Plate cancer cells (e.g., MDA-MB-231 for STAT3, or a relevant cancer cell line for p38 MAPK) in 6-well plates at a density that will result in 50-70% confluency at the time of transfection.
-
siRNA Preparation: Prepare separate solutions of target-specific siRNA (e.g., STAT3 siRNA, p38 MAPK siRNA) and a non-targeting control siRNA at a final concentration of 20-50 nM in serum-free medium.
-
Transfection Reagent: In a separate tube, dilute a suitable lipid-based transfection reagent (e.g., Lipofectamine RNAiMAX) in serum-free medium according to the manufacturer's instructions.
-
Complex Formation: Combine the siRNA solution with the diluted transfection reagent and incubate at room temperature for 15-20 minutes to allow for the formation of siRNA-lipid complexes.
-
Transfection: Add the siRNA-lipid complexes to the cells in fresh serum-free medium. Incubate for 4-6 hours, then replace with complete growth medium.
2. This compound Treatment
-
After 24-48 hours of transfection to allow for target protein knockdown, treat the cells with various concentrations of this compound or a vehicle control (e.g., DMSO).
3. Western Blot for Target Knockdown Verification
-
Cell Lysis: After 24-72 hours of this compound treatment, lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against the target protein (e.g., STAT3, p-STAT3, p38 MAPK, p-p38 MAPK) and a loading control (e.g., GAPDH, β-actin). Subsequently, incubate with the appropriate HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Successful knockdown is confirmed by a significant reduction in the target protein level in the siRNA-treated cells compared to the non-targeting control.[9][10][11][12]
4. Phenotypic Assays
-
Cell Viability Assay (MTT/CCK-8): After this compound treatment, assess cell viability using standard MTT or CCK-8 assays to determine the IC50 values.
-
Apoptosis Assay (Annexin V/PI Staining): Quantify the percentage of apoptotic cells using flow cytometry after staining with Annexin V and Propidium Iodide.[2]
-
Cell Cycle Analysis: Analyze the cell cycle distribution by flow cytometry after staining with a DNA-binding dye like propidium iodide.
Signaling Pathways Modulated by this compound
This compound has been shown to exert its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
STAT3 Signaling Pathway
This compound has been demonstrated to suppress the STAT3 signaling pathway.[1][5] This is a critical pathway that is often constitutively active in many cancers, promoting tumor cell proliferation and survival. This compound is believed to inhibit the phosphorylation of STAT3, preventing its translocation to the nucleus and subsequent transcription of target genes involved in cell survival and proliferation.[1][5]
References
- 1. This compound enhances the inhibition of SOCS3 on STAT3 activity by decreasing miR-30c in breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preliminary study of the mechanism of this compound inhibiting the malignant behavior of bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Small interfering RNA-based molecular therapy of cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. p38 MAPK activation and STIM1-Orai3 association mediate TRPC6 externalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The effects of p38 gene silencing on breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Liver-Specific siRNA-Mediated Stat3 or C3 Knockdown Improves the Outcome of Experimental Autoimmune Myocarditis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. datasheets.scbt.com [datasheets.scbt.com]
Isolinderalactone's Anti-Glioblastoma Activity: A Focused Analysis on the U-87 MG Cell Line
A Comparative Note: Extensive literature review reveals that the current body of research on the effects of Isolinderalactone in glioblastoma is predominantly focused on the U-87 MG cell line. While this provides valuable insights into its potential as an anti-cancer agent, a direct comparative study across a panel of different glioblastoma cell lines (e.g., U-251, T98G, A172) is not yet available in published scientific literature. This guide, therefore, presents a comprehensive overview of this compound's effects on the U-87 MG cell line as a foundation for future comparative investigations.
This compound, a sesquiterpene lactone, has demonstrated significant anti-tumor activity in the context of glioblastoma, primarily investigated using the U-87 MG cell line. The compound has been shown to inhibit cell viability, induce programmed cell death (apoptosis), and suppress the formation of new blood vessels (angiogenesis), a critical process for tumor growth and metastasis.[1][2][3][4][5]
Data Presentation: Effects on U-87 MG Glioblastoma Cells
The following tables summarize the key quantitative findings from studies on this compound's effects on the U-87 MG glioblastoma cell line.
Table 1: Cytotoxicity of this compound on U-87 MG Cells
| Parameter | Method | Results | Reference |
| Cell Viability | MTT Assay | Dose-dependent inhibition of cell viability. | [1] |
| Apoptosis | Flow Cytometry (Annexin V/PI staining) | Significant increase in the apoptotic cell population. | [1] |
Table 2: Pro-Apoptotic Effects of this compound on U-87 MG Cells
| Target Protein/Pathway | Method | Effect of this compound | Reference |
| BCL-2 | Western Blot | Suppression of expression. | [1][3] |
| Cleaved Caspase-3 | Western Blot, Immunofluorescence | Increased levels. | [1][3] |
| Cleaved PARP | Western Blot | Increased levels. | [1][3] |
| Survivin | Proteome Array, Western Blot | Suppression of expression. | [1][3] |
| XIAP | Proteome Array, Western Blot | Suppression of expression. | [1][3] |
Table 3: Anti-Angiogenic Effects of this compound on U-87 MG Cells
| Parameter/Target | Condition | Method | Effect of this compound | Reference |
| VEGF mRNA & Protein | Hypoxia | RT-PCR, Western Blot | Decreased expression. | [2] |
| VEGF Secretion | Hypoxia | ELISA | Decreased secretion. | [2] |
| HIF-1α Protein | Hypoxia | Western Blot | Downregulated expression. | [2] |
| HIF-2α Protein | Hypoxia | Western Blot | Downregulated expression. | [2] |
| VEGF Promoter Activity | Hypoxia | Luciferase Assay | Decreased activity. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of scientific findings. The following are summaries of key experimental protocols used to evaluate the effects of this compound on U-87 MG cells.
Cell Culture: The human glioblastoma cell line U-87 MG was cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin. Cells were maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay): U-87 MG cells were seeded in 96-well plates and treated with varying concentrations of this compound for a specified duration. Subsequently, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution was added to each well and incubated. The resulting formazan crystals were dissolved in dimethyl sulfoxide (DMSO), and the absorbance was measured at a specific wavelength (typically 570 nm) using a microplate reader.
Apoptosis Assay (Flow Cytometry): Treated and untreated U-87 MG cells were harvested, washed with phosphate-buffered saline (PBS), and resuspended in binding buffer. Cells were then stained with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol. The stained cells were analyzed by a flow cytometer to quantify the percentage of apoptotic cells.
Western Blot Analysis: U-87 MG cells were lysed to extract total proteins. Protein concentration was determined using a BCA protein assay kit. Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane. The membrane was blocked and then incubated with primary antibodies against target proteins (e.g., BCL-2, Caspase-3, PARP, VEGF, HIF-1α) overnight at 4°C. After washing, the membrane was incubated with a corresponding horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Mouse Model: Athymic nude mice were subcutaneously injected with U-87 MG cells. Once tumors reached a palpable size, mice were randomly assigned to treatment and control groups. The treatment group received intraperitoneal injections of this compound. Tumor volume and body weight were monitored regularly. At the end of the study, tumors were excised for further analysis, such as immunofluorescence staining for apoptotic markers.[1][3]
Mandatory Visualizations
Caption: Experimental workflow for in vitro analysis of this compound on U-87 MG cells.
Caption: Signaling pathways modulated by this compound in U-87 MG cells.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound suppresses human glioblastoma growth and angiogenic activity in 3D microfluidic chip and in vivo mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound regulates the BCL-2/caspase-3/PARP pathway and suppresses tumor growth in a human glioblastoma multiforme xenograft mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound inhibits glioblastoma cell supernatant-induced angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound inhibits glioblastoma cell supernatant-induced angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Synergistic Anti-Cancer Effects of Isolinderalactone in Combination with Conventional Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the synergistic effects of Isolinderalactone, a sesquiterpene lactone with noted anti-cancer properties, when used in combination with established chemotherapeutic agents. The objective is to present experimental data, detail methodologies, and visualize the underlying molecular pathways to support further research and drug development in this promising area of combination cancer therapy.
A critical note on the available literature: The majority of published research investigates Isoalantolactone (IATL), a closely related isomer of this compound. The findings presented herein are derived from studies on IATL and are considered indicative of the potential synergistic effects of this compound. Furthermore, extensive literature searches did not yield any studies on the combination of this compound or Isoalantolactone with Paclitaxel. Therefore, this guide focuses on the synergistic effects observed with Cisplatin and Doxorubicin.
Data Presentation: Synergistic Efficacy
The following tables summarize the quantitative data from key studies, demonstrating the enhanced anti-cancer effects of combining Isoalantolactone with Cisplatin and Doxorubicin.
Table 1: Synergistic Effect of Isoalantolactone (IATL) and Cisplatin on Cancer Cell Viability
| Cancer Type | Cell Line | IATL Concentration (μM) | Cisplatin Concentration (μM) | % Cell Viability (Combination) | Synergy Assessment (Combination Index - CI) | Reference |
| Prostate Cancer | DU145 | 10 | 10 | Significantly lower than single agents | < 1 (Synergistic) | [1] |
| Prostate Cancer | PC-3 | 10 | 10 | Significantly lower than single agents | < 1 (Synergistic) | [1] |
Table 2: Enhancement of Apoptosis by Combination Therapy
| Cancer Type | Cell Line | Treatment | % Apoptotic Cells | Key Apoptotic Markers (Western Blot) | Reference |
| Prostate Cancer | DU145 | IATL + Cisplatin | Significantly increased vs. single agents | Increased Cleaved Caspase-3 & -9 | [1] |
| Prostate Cancer | PC-3 | IATL + Cisplatin | Significantly increased vs. single agents | Increased Cleaved Caspase-3 & -9 | [1] |
| Colon Cancer | HCT116 | IATL + Doxorubicin | Significantly increased vs. single agents | Not specified | [2] |
| Colon Cancer | HT29 | IATL + Doxorubicin | Significantly increased vs. single agents | Not specified | [2] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the assessment of synergistic effects are provided below.
Cell Viability and Synergy Analysis (MTT Assay & Chou-Talalay Method)
This protocol is designed to assess the viability of cancer cells after treatment with single agents and their combinations, and to quantify the nature of the interaction.
-
Cell Seeding: Cancer cell lines (e.g., DU145, PC-3, HCT116, HT29) are seeded in 96-well plates at a density of 5x10³ to 1x10⁴ cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Drug Treatment: Cells are treated with varying concentrations of this compound, the chemotherapeutic agent (Cisplatin or Doxorubicin), or a combination of both for 24 to 48 hours. A vehicle control (e.g., DMSO) is also included.
-
MTT Incubation: After the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.
-
Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then agitated on a shaker for 10 minutes.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The synergistic, additive, or antagonistic effects of the drug combinations are determined by calculating the Combination Index (CI) using the Chou-Talalay method with software like CalcuSyn or CompuSyn. A CI value less than 1 indicates synergy.[1]
Apoptosis Assessment (Annexin V/PI Staining and Flow Cytometry)
This method quantifies the percentage of cells undergoing apoptosis.
-
Cell Treatment: Cells are seeded in 6-well plates and treated with the single agents or their combination for a specified period (e.g., 24 hours).
-
Cell Harvesting: After treatment, both floating and adherent cells are collected, washed with cold PBS, and resuspended in 1X Annexin V binding buffer.
-
Staining: 5 µL of FITC-conjugated Annexin V and 10 µL of Propidium Iodide (PI) solution are added to the cell suspension. The cells are gently vortexed and incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered to be in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is used to detect changes in the expression levels of key proteins involved in the apoptotic signaling pathways.
-
Protein Extraction: Following drug treatment, cells are washed with cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail. The total protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein (20-40 µg) from each sample are separated by SDS-polyacrylamide gel electrophoresis and then transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature. It is then incubated overnight at 4°C with primary antibodies against proteins of interest (e.g., Cleaved Caspase-3, Cleaved Caspase-9, p-JNK, JNK, β-actin).
-
Secondary Antibody Incubation and Detection: The membrane is washed with TBST and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. β-actin is typically used as a loading control.
Mandatory Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways implicated in the synergistic action of this compound with anti-cancer drugs and a typical experimental workflow.
Conclusion
The combination of Isoalantolactone with Cisplatin or Doxorubicin demonstrates significant synergistic anti-cancer effects in prostate and colon cancer cell lines, respectively.[3][4] The primary mechanism underlying this synergy appears to be the induction of excessive reactive oxygen species (ROS), which in turn activates the JNK signaling pathway and endoplasmic reticulum stress, ultimately leading to enhanced apoptosis.[1][3] These findings suggest that combining this compound with conventional chemotherapeutics could be a promising strategy to increase treatment efficacy and potentially reduce dose-related toxicity. Further research, particularly in vivo studies and investigations into combinations with other chemotherapeutics like Paclitaxel, is warranted to fully elucidate the therapeutic potential of this approach.
References
- 1. Isoalantolactone Increases the Sensitivity of Prostate Cancer Cells to Cisplatin Treatment by Inducing Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage [ouci.dntb.gov.ua]
- 4. Isoalantolactone Enhances the Antitumor Activity of Doxorubicin by Inducing Reactive Oxygen Species and DNA Damage - PubMed [pubmed.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
